6,7-Dihydrosalviandulin E
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H18O6 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(1S,7R,12S)-7-(furan-3-yl)-12-hydroxy-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,8]heptadeca-4(8),9,13-triene-5,15-dione |
InChI |
InChI=1S/C20H18O6/c1-10-14-6-12(21)7-15-19(23)25-9-20(14,15)4-2-13-16(10)17(26-18(13)22)11-3-5-24-8-11/h3,5,7-8,12,17,21H,2,4,6,9H2,1H3/t12-,17-,20-/m0/s1 |
InChI Key |
MFQDCAZBAYEZEN-JTBRQZTESA-N |
Isomeric SMILES |
CC1=C2C[C@@H](C=C3[C@@]2(CCC4=C1[C@@H](OC4=O)C5=COC=C5)COC3=O)O |
Canonical SMILES |
CC1=C2CC(C=C3C2(CCC4=C1C(OC4=O)C5=COC=C5)COC3=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Structural Characterization of 6,7-Dihydrosalviandulin E
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide is a comprehensive overview based on established principles of organic synthesis and structural elucidation of neo-clerodane diterpenoids. As of the latest literature review, a detailed, peer-reviewed synthesis and full structural characterization of 6,7-Dihydrosalviandulin E has not been explicitly published. Therefore, this document presents a scientifically plausible, proposed pathway for its synthesis and characterization, drawing from methodologies applied to closely related analogues such as Salviandulin E.
Introduction
This compound is a neo-clerodane diterpenoid, a class of natural products known for their complex chemical structures and diverse biological activities. Its parent compound, Salviandulin E, isolated from Salvia leucantha, has demonstrated notable antitrypanosomal activity.[1] The saturation of the C6-C7 double bond in this compound may modulate its biological activity and pharmacokinetic profile, making its synthesis and characterization a topic of significant interest for medicinal chemistry and drug discovery. This guide outlines a proposed semi-synthetic route from a plausible precursor and details the necessary analytical techniques for its comprehensive structural elucidation.
Proposed Semi-Synthesis of this compound
A feasible approach to the synthesis of this compound is through the catalytic hydrogenation of a suitable neo-clerodane precursor containing a double bond at the C6-C7 position. A likely starting material would be a related natural product isolated in sufficient quantities. For the purpose of this guide, we will hypothesize the use of a precursor, "Salviandulin E-like precursor," which possesses the core structure of Salviandulin E.
Synthetic Workflow
Caption: Proposed workflow for the semi-synthesis of this compound.
Experimental Protocol: Catalytic Hydrogenation
-
Preparation of the Reaction Mixture: In a 50 mL round-bottom flask, dissolve 100 mg of the purified "Salviandulin E-like precursor" in 20 mL of anhydrous ethanol.
-
Addition of Catalyst: To the solution, add 10 mg of 10% Palladium on carbon (Pd/C) catalyst.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 4-6 hours).
-
Workup: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with 10 mL of ethanol.
-
Isolation of Crude Product: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product using preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system (e.g., a gradient of acetonitrile in water) to obtain pure this compound.
Structural Characterization
The definitive structure of the synthesized this compound must be confirmed through a combination of spectroscopic techniques.
Characterization Workflow
Caption: Workflow for the structural characterization of this compound.
Spectroscopic Data (Expected)
The following table summarizes the expected spectroscopic data for this compound based on the known data for related neo-clerodane diterpenoids.
| Technique | Expected Observations | Inference |
| ¹H NMR | Absence of olefinic proton signals around δ 5.5-6.5 ppm (present in precursor). Appearance of new aliphatic proton signals in the δ 1.5-2.5 ppm range. | Saturation of the C6-C7 double bond. |
| ¹³C NMR | Absence of sp² carbon signals around δ 120-140 ppm (present in precursor). Appearance of new sp³ carbon signals around δ 20-40 ppm. | Confirmation of the reduction of the double bond. |
| IR | Presence of characteristic peaks for hydroxyl (-OH) and carbonyl (C=O) groups. Absence of C=C stretching band. | Identification of key functional groups. |
| HRMS (ESI-TOF) | Molecular ion peak corresponding to the exact mass of C₂₀H₂₄O₅ (expected m/z [M+H]⁺). | Confirmation of the molecular formula. |
Experimental Protocols: Structural Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of purified this compound in 0.5 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a 500 MHz or higher NMR spectrometer.
-
Process and analyze the spectra to assign all proton and carbon signals and to establish connectivity within the molecule.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution of the sample in methanol or acetonitrile.
-
Infuse the solution into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to determine the exact mass of the molecular ion.
-
-
Infrared (IR) Spectroscopy:
-
Prepare a thin film of the sample on a KBr plate or use an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum from 4000 to 400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present.
-
Biological Activity Evaluation
Given the known antitrypanosomal activity of Salviandulin E, it is pertinent to evaluate this compound for similar biological effects.
Workflow for Antitrypanosomal Activity Assay
Caption: Workflow for evaluating the antitrypanosomal activity of this compound.
Experimental Protocol: In Vitro Antitrypanosomal Assay
-
Parasite Culture: Culture bloodstream forms of Trypanosoma brucei in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the culture medium to obtain the desired test concentrations.
-
Assay Setup: In a 96-well plate, add 100 µL of parasite suspension (2 x 10⁴ cells/mL) to each well. Add 100 µL of the compound dilutions to the respective wells. Include wells with untreated parasites (negative control) and a standard drug like suramin (positive control).
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Viability Assessment: Add 20 µL of AlamarBlue® reagent to each well and incubate for another 24 hours. Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of parasite inhibition for each concentration and determine the half-maximal inhibitory concentration (IC₅₀) value by non-linear regression analysis.
Conclusion
This technical guide provides a plausible and detailed framework for the semi-synthesis and comprehensive structural characterization of this compound. The proposed methodologies are based on established chemical and analytical techniques widely used for the study of neo-clerodane diterpenoids. The successful synthesis and characterization of this compound will enable further investigation into its biological properties and potential as a lead compound in drug development programs.
References
Physicochemical Properties of 6,7-Dihydrosalviandulin E: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This guide will therefore focus on the general characteristics of the chemical class to which 6,7-Dihydrosalviandulin E belongs, and will outline the standard experimental protocols used to determine the key physicochemical parameters relevant to drug discovery and development.
General Properties of Neo-clerodane Diterpenoids
This compound is classified as a neo-clerodane diterpenoid. Diterpenoids are a large and structurally diverse class of natural products derived from the 20-carbon precursor geranylgeranyl pyrophosphate. The neo-clerodane skeleton is a bicyclic system that is often highly oxidized and can contain various functional groups, including lactones, epoxides, and hydroxyl groups. These structural features significantly influence the physicochemical properties of the individual compounds.
In the absence of specific data for this compound, we can infer some general properties based on its structural class. Neo-clerodane diterpenoids are typically:
-
Lipophilic: The core hydrocarbon skeleton imparts a significant degree of lipophilicity.
-
Poorly soluble in water: Their nonpolar nature generally leads to low aqueous solubility.
-
Soluble in organic solvents: They are generally soluble in solvents such as methanol, ethanol, chloroform, and ethyl acetate.
-
Crystalline solids: Many isolated diterpenoids are crystalline at room temperature.
Quantitative Physicochemical Data
As of the date of this guide, no specific quantitative data for the physicochemical properties of this compound have been found in the peer-reviewed scientific literature. The following table is presented as a template for the types of data that are critical for the characterization of a potential drug candidate.
| Property | Value | Method of Determination (Hypothetical) |
| Molecular Weight | Data not available | Mass Spectrometry |
| Melting Point | Data not available | Differential Scanning Calorimetry (DSC) |
| Aqueous Solubility | Data not available | Shake-flask method (e.g., OECD 105) |
| LogP (Octanol-Water Partition Coefficient) | Data not available | Shake-flask method or HPLC |
| pKa (Acid Dissociation Constant) | Data not available | Potentiometric titration or UV-spectroscopy |
Experimental Protocols for Physicochemical Characterization
The following sections detail the standard methodologies that would be employed to determine the key physicochemical properties of this compound.
Determination of Melting Point
The melting point of a solid crystalline compound is a crucial indicator of its purity.
Methodology: Differential Scanning Calorimetry (DSC)
-
A small, accurately weighed sample (1-5 mg) of this compound is placed in an aluminum pan.
-
The pan is sealed and placed in the DSC instrument alongside an empty reference pan.
-
The temperature of the sample and reference is increased at a constant rate (e.g., 10 °C/min).
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
The melting point is determined as the onset or peak of the endothermic event corresponding to the phase transition from solid to liquid.
Determination of Aqueous Solubility
Aqueous solubility is a critical parameter that influences the bioavailability of a drug candidate.
Methodology: Shake-Flask Method (OECD Guideline 105)
-
An excess amount of this compound is added to a known volume of purified water (or a relevant buffer system, e.g., phosphate-buffered saline at pH 7.4) in a glass flask.
-
The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to remove the undissolved solid.
-
The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
The solubility is reported in units of mg/mL or µg/mL.
Determination of Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Shake-Flask Method
-
A solution of this compound of known concentration is prepared in either water or n-octanol.
-
Equal volumes of n-octanol and water (pre-saturated with each other) are added to a flask containing the compound.
-
The flask is shaken vigorously to allow for the partitioning of the compound between the two phases and then left to stand for the phases to separate.
-
The concentration of the compound in both the aqueous and n-octanol phases is determined by a suitable analytical technique (e.g., HPLC-UV).
-
The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Determination of pKa
The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different pH values, which affects its solubility, permeability, and target binding.
Methodology: Potentiometric Titration
-
A solution of this compound is prepared in water or a co-solvent system if the aqueous solubility is low.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added.
-
The pKa is determined from the titration curve, typically as the pH at which half of the compound is ionized.
Visualizing the Drug Discovery Workflow
The following diagram illustrates a generalized workflow for the isolation and characterization of a natural product like this compound.
Caption: Generalized workflow for the isolation and characterization of a natural product.
Conclusion
While specific physicochemical data for this compound are currently unavailable, this guide provides a framework for understanding the likely properties of this neo-clerodane diterpenoid and the established experimental protocols for their determination. For researchers and drug development professionals, the generation of these data would be a critical first step in evaluating the potential of this compound as a therapeutic agent. It is recommended that future work on this compound prioritizes the experimental determination of its fundamental physicochemical properties.
Spectroscopic and Experimental Data for 6,7-Dihydrosalviandulin E Remains Elusive in Publicly Available Literature
A comprehensive search for detailed spectroscopic data (NMR, IR, MS) and experimental protocols for the chemical compound 6,7-Dihydrosalviandulin E has yielded no specific scientific literature detailing its synthesis, isolation, or complete spectroscopic characterization. While the compound is listed by some chemical suppliers, the in-depth technical information required for a comprehensive guide for researchers, scientists, and drug development professionals is not publicly available at this time.
Efforts to locate primary research articles or reference materials containing the requisite quantitative data for tables, detailed experimental methodologies, and associated signaling pathways for visualization have been unsuccessful. Scientific databases and journals do not appear to contain a publication focused on the spectroscopic analysis of this compound.
Consequently, the creation of a technical guide or whitepaper with the specified core requirements, including data tables and experimental workflows, cannot be fulfilled until such information is published within the scientific community.
Below is a generalized workflow that would typically be followed for the spectroscopic analysis of a natural product like this compound, should the data become available.
In Vitro Biological Screening of 6,7-Dihydrosalviandulin E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the in vitro biological screening of 6,7-Dihydrosalviandulin E, a neoclerodane diterpenoid. While direct biological screening data for this compound is not extensively available in the public domain, this document extrapolates from the known biological activities of its parent compound, Salviandulin E, and a related analogue, Salviandulin A. This guide details the experimental protocols for assessing antitrypanosomal, antimicrobial, and anti-inflammatory activities, which are relevant screening paradigms for this class of compounds. The presented data and methodologies are based on published research on closely related salviandulin compounds, providing a foundational framework for the investigation of this compound.
Quantitative Biological Activity Data
The following tables summarize the reported in vitro biological activities of Salviandulin E and Salviandulin A, which serve as a proxy for the potential activities of this compound.
Table 1: Antitrypanosomal and Cytotoxic Activities of Salviandulin E
| Compound | Target Organism/Cell Line | Activity Type | IC50 (µg/mL) |
| Salviandulin E | Trypanosoma brucei brucei GUTat 3.1 | Antitrypanosomal | 0.72 |
| Salviandulin E | MRC-5 (human lung fibroblast) | Cytotoxicity | 0.84 |
Table 2: Antimicrobial Activity of Salviandulin A
| Compound | Microbial Strain | Activity Type | MIC (µg/mL) |
| Salviandulin A | Pseudomonas aeruginosa | Antibacterial | < 2 |
| Salviandulin A | Staphylococcus aureus | Antibacterial | 16 |
| Salviandulin A | Methicillin-resistant S. aureus (MRSA) | Antibacterial | 16 |
| Salviandulin A | Enterococcus faecalis | Antibacterial | < 2 |
| Salviandulin A | Shigella sonnei | Antibacterial | 16 |
| Salviandulin A | Salmonella dublin | Antibacterial | 16 |
| Salviandulin A | Candida albicans | Antifungal | 16 |
Table 3: Anti-inflammatory Activity of Salviandulin A
| Compound | Assay Model | Activity Type | Inhibition (%) |
| Salviandulin A | TPA-induced mouse ear edema | Anti-inflammatory | 70 |
Experimental Protocols
Antitrypanosomal Activity Assay (Based on Aoyagi et al., 2014)
This protocol describes the in vitro screening of compounds against Trypanosoma brucei brucei.
Materials:
-
Trypanosoma brucei brucei GUTat 3.1 strain
-
HMI-9 medium supplemented with 10% fetal bovine serum
-
96-well microplates
-
Test compound (e.g., this compound) dissolved in DMSO
-
Resazurin solution
-
Microplate reader
Procedure:
-
Maintain T. b. brucei in HMI-9 medium at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
Seed the 96-well plates with a suspension of trypanosomes at a density of 2 x 10^4 cells/mL.
-
Add the test compound dilutions to the wells. Include a positive control (e.g., suramin) and a negative control (medium with DMSO).
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
After incubation, add resazurin solution to each well and incubate for another 24 hours.
-
Measure the fluorescence or absorbance using a microplate reader to determine cell viability.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the parasite growth.
Antimicrobial Activity Assay (Based on González-Cortazar et al., 2022)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[1]
Materials:
-
Bacterial and fungal strains (e.g., P. aeruginosa, S. aureus, C. albicans)
-
Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)
-
96-well microplates
-
Test compound dissolved in a suitable solvent
-
Microplate reader or visual inspection
Procedure:
-
Prepare a standardized inoculum of each microbial strain.
-
Serially dilute the test compound in the appropriate broth in a 96-well microplate.
-
Add the microbial inoculum to each well.
-
Include a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control (broth with inoculum and solvent).
-
Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 25°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity Assay: TPA-Induced Mouse Ear Edema (Based on González-Cortazar et al., 2022)
This in vivo assay evaluates the topical anti-inflammatory effect of a compound.
Materials:
-
CD-1 mice
-
12-O-tetradecanoylphorbol-13-acetate (TPA) dissolved in acetone
-
Test compound dissolved in a suitable vehicle
-
Indomethacin (positive control)
-
7-mm biopsy punch
Procedure:
-
Apply the test compound topically to the inner and outer surfaces of the right ear of each mouse.
-
The left ear serves as the control and receives the vehicle only.
-
After 30 minutes, apply a solution of TPA to the right ear of all mice (except the negative control group).
-
After 4 hours, sacrifice the mice and take a 7-mm diameter plug from each ear.
-
Weigh the ear plugs to determine the extent of edema.
-
Calculate the percentage inhibition of edema for the treated groups compared to the TPA-only control group.
Visualizations
Experimental Workflow for In Vitro Screening
Caption: A generalized workflow for the in vitro biological screening of a test compound.
Putative Anti-inflammatory Signaling Pathway
Caption: A potential anti-inflammatory mechanism of action for neoclerodane diterpenoids.[2][3]
References
- 1. Eupatorin and Salviandulin-A, with Antimicrobial and Anti-Inflammatory Effects from Salvia lavanduloides Kunth Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and anti-inflammatory activity of neo-clerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory neo-Clerodane Diterpenoids from Ajuga pantantha - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Studies of Abietane Diterpenoids: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a technical overview of preliminary cytotoxicity studies on abietane diterpenoids, a class of natural compounds to which 6,7-Dihydrosalviandulin E belongs. Due to a lack of publicly available scientific literature on the specific cytotoxicity of this compound, this guide synthesizes data from studies on structurally related abietane diterpenoids. The findings presented herein should be considered as indicative for the compound class and not directly representative of this compound.
Introduction
Abietane diterpenoids are a large and structurally diverse class of natural products found in various plant genera, including Salvia. These compounds have attracted significant interest in drug discovery due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][2][3] This guide focuses on the preliminary cytotoxic evaluation of this compound class against various cancer cell lines, providing an overview of the methodologies employed and a summary of the available quantitative data.
Quantitative Cytotoxicity Data
The cytotoxic activity of several abietane diterpenoids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cell growth. The following table summarizes the IC50 values for various abietane diterpenoids from the available literature.
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| 7α-acetylhorminone | HCT116 (Colon Carcinoma) | 18 | [2] |
| 7α-acetylhorminone | MDA-MB-231 (Breast Cancer) | 44 | [2] |
| Unnamed Abietane (1) | HL-60 (Leukemia) | 21.22 ± 2.41 | [3] |
| Unnamed Abietane (1) | A549 (Lung Carcinoma) | 13.71 ± 1.51 | [3] |
| Unnamed Abietane (2) | HL-60 (Leukemia) | 10.91 ± 1.62 | [3] |
| Unnamed Abietane (2) | A549 (Lung Carcinoma) | 18.42 ± 0.76 | [3] |
| Salvimulticanol (1) | CCRF-CEM (Leukemia) | 11.58 | [4] |
| Compound 6 | CEM-ADR5000 (Leukemia) | 4.13 | [4] |
| 7α-acetoxy-6β-hydroxyroyleanone | Multiple Cancer Cell Lines | Potent Activity Reported | [5] |
Experimental Protocols
The following section details a generalized experimental protocol for assessing the cytotoxicity of abietane diterpenoids based on commonly employed methods in the cited literature.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines such as HCT116 (colon), MDA-MB-231 (breast), HL-60 (leukemia), and A549 (lung) are commonly used.[2][3]
-
Culture Conditions: Cells are typically maintained in a suitable culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. Serial dilutions are then made in the culture medium to achieve the desired final concentrations.
-
Cell Seeding and Treatment: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (medium with DMSO) is also included.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay widely used to assess cell metabolic activity as an indicator of cell viability.
-
Incubation: After the desired treatment period (e.g., 24, 48, or 72 hours), the treatment medium is removed.
-
MTT Addition: A solution of MTT in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for a few hours at 37°C.
-
Formazan Solubilization: During the incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualization of Experimental Workflow and Potential Signaling Pathways
The following diagrams illustrate a typical experimental workflow for cytotoxicity studies and a generalized representation of potential signaling pathways that may be affected by cytotoxic compounds.
Caption: A typical experimental workflow for in vitro cytotoxicity assessment.
Caption: Generalized signaling pathways potentially modulated by cytotoxic abietane diterpenoids.
Concluding Remarks
The available literature strongly suggests that abietane diterpenoids represent a promising class of natural products with significant cytotoxic potential against various cancer cell lines.[1][2][3][4][5] The data summarized in this guide, derived from studies on compounds structurally related to this compound, highlights the potential of this chemical scaffold for further investigation in anticancer drug discovery. Future research should focus on elucidating the specific mechanisms of action, exploring structure-activity relationships, and conducting preclinical in vivo studies to validate the therapeutic potential of these compounds. While no specific cytotoxicity data for this compound is currently available in the public domain, the information on related abietane diterpenoids provides a strong rationale for its evaluation as a potential cytotoxic agent.
References
- 1. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcog.com [phcog.com]
- 3. Abietane Diterpenoids Isolated from Clerodendrum bracteatum and Their Antioxidant and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of abietane diterpenoids from Salvia multicaulis towards multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
"exploratory studies of 6,7-Dihydrosalviandulin E in disease models"
An in-depth review of scientific literature reveals a notable absence of published exploratory studies specifically investigating "6,7-Dihydrosalviandulin E" in disease models. Searches for this compound do not yield any relevant results, suggesting that it may be a novel agent not yet described in publicly available research, a compound known by a different name, or a potential typographical error.
Consequently, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for signaling pathways related to this compound at this time.
Researchers, scientists, and drug development professionals interested in this specific molecule may need to rely on proprietary, unpublished data or initiate foundational research to explore its potential therapeutic effects and mechanisms of action.
To proceed with a similar in-depth analysis, a viable alternative would be to focus on a well-characterized related compound or a broader class of molecules with established research in various disease models.
The Uncharted Path: A Technical Guide to the Biosynthesis of 6,7-Dihydrosalviandulin E
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,7-Dihydrosalviandulin E, a clerodane diterpenoid isolated from Salvia species, belongs to a class of natural products with intriguing biological activities. While the complete biosynthetic pathway of this specific compound remains to be experimentally elucidated, significant strides in understanding the biosynthesis of related clerodane diterpenoids, particularly in the genus Salvia, allow for the construction of a detailed putative pathway. This technical guide consolidates the current knowledge on clerodane biosynthesis, proposing a step-by-step enzymatic sequence leading to this compound. We will delve into the initial formation of the characteristic clerodane skeleton from geranylgeranyl diphosphate (GGPP), followed by a series of oxidative modifications likely catalyzed by cytochrome P450 monooxygenases, and culminating in the saturation of the C6-C7 double bond. This guide also outlines hypothetical experimental protocols to validate this proposed pathway, providing a roadmap for future research in this area.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to originate from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP). The pathway can be conceptually divided into two main stages: the formation of the core clerodane scaffold and the subsequent decorative reactions that lead to the final product.
Stage 1: Formation of the Clerodane Skeleton
The initial steps are believed to be conserved across many clerodane-producing Salvia species.
-
Cyclization of GGPP: The pathway commences with the protonation-initiated cyclization of GGPP, catalyzed by a Class II diterpene synthase (diTPS) , specifically a clerodienyl diphosphate synthase (CDPS). This enzyme facilitates a cascade of cyclizations and rearrangements to produce the bicyclic intermediate, clerodienyl diphosphate (CLPP).
-
Formation of the Clerodane Hydrocarbon: A Class I diTPS then acts on CLPP, catalyzing the removal of the diphosphate group and subsequent deprotonation to yield a stable clerodane hydrocarbon, likely kolavenol.
Stage 2: Oxidative Modifications and Final Tailoring Steps
Following the formation of the clerodane core, a series of oxidative reactions, presumably catalyzed by cytochrome P450 monooxygenases (CYPs) , and a final reduction step are proposed to occur. The exact order of these events is yet to be determined.
-
Formation of Furanoclerodane Intermediates: Drawing parallels from the biosynthesis of other furanoclerodanes in Salvia, kolavenol is likely converted through a series of oxidations to intermediates such as annonene, hardwickiic acid, and hautriwaic acid. These reactions are catalyzed by specific CYPs.
-
Formation of Salviandulin E: Further hydroxylations and lactone ring formations, catalyzed by additional CYPs and potentially other enzyme classes like dehydrogenases, would lead to the formation of Salviandulin E. The structure of Salviandulin E features a butenolide moiety and several hydroxyl groups.
-
Reduction to this compound: The final step in the proposed pathway is the saturation of the double bond between carbons 6 and 7 of Salviandulin E. This reduction is likely catalyzed by a reductase , possibly a member of the short-chain dehydrogenase/reductase (SDR) or aldo-keto reductase (AKR) superfamilies, utilizing NADPH or NADH as a cofactor.
Visualization of the Proposed Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic route from GGPP to this compound.
Experimental Protocols for Pathway Elucidation
Validating the proposed biosynthetic pathway requires a combination of transcriptomics, enzymology, and analytical chemistry. The following are detailed methodologies for key experiments.
Identification of Candidate Genes via Transcriptome Analysis
Objective: To identify candidate diterpene synthases and cytochrome P450s involved in the biosynthesis of this compound from a Salvia species known to produce it (e.g., Salvia lavanduloides).
Protocol:
-
Plant Material: Collect different tissues (leaves, stems, roots, flowers) from Salvia lavanduloides.
-
RNA Extraction: Extract total RNA from each tissue using a plant RNA extraction kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.
-
Library Preparation and Sequencing: Prepare cDNA libraries for each tissue type and perform high-throughput sequencing (e.g., Illumina RNA-seq).
-
Bioinformatic Analysis:
-
Perform de novo transcriptome assembly if a reference genome is unavailable.
-
Identify candidate diTPS and CYP genes based on homology to known genes from other Salvia species.
-
Analyze the expression profiles of candidate genes across different tissues. Genes with high expression in tissues where salviandulins are abundant are strong candidates.
-
Perform co-expression analysis to identify clusters of genes that are coordinately regulated, which may represent a biosynthetic gene cluster.
-
Functional Characterization of Candidate Enzymes
Objective: To determine the enzymatic function of the candidate diTPS and CYP genes.
Protocol for Diterpene Synthases:
-
Gene Cloning: Amplify the full-length coding sequences of candidate diTPS genes from cDNA and clone them into an appropriate expression vector (e.g., pET28a for E. coli expression).
-
Heterologous Expression: Transform the expression constructs into E. coli BL21(DE3) cells. Induce protein expression with IPTG at a low temperature (e.g., 16-18°C) to enhance soluble protein production.
-
Protein Purification: Lyse the cells and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA).
-
Enzyme Assays:
-
Incubate the purified diTPS with GGPP in a suitable buffer.
-
Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate).
-
Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the mass spectra and retention times with authentic standards if available. For novel compounds, structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy will be necessary.
-
Protocol for Cytochrome P450s:
-
Heterologous Expression: Co-express the candidate CYP gene with a cytochrome P450 reductase (CPR) in a suitable host system, such as yeast (Saccharomyces cerevisiae) or tobacco (Nicotiana benthamiana).
-
Enzyme Assays:
-
Prepare microsomes from the yeast or plant cells expressing the CYP and CPR.
-
Incubate the microsomes with the proposed substrate (e.g., kolavenol, hardwickiic acid, or Salviandulin E) and NADPH.
-
Extract the reaction products and analyze them by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Compare the product profiles with those from control experiments (e.g., empty vector).
-
Quantitative Data
Currently, there is no published quantitative data specifically on the biosynthetic pathway of this compound, such as enzyme kinetics or reaction yields. The tables below are structured to accommodate such data as it becomes available through future research.
Table 1: Putative Diterpene Synthases in this compound Biosynthesis
| Enzyme Name (Hypothetical) | Gene ID (to be identified) | Substrate | Product(s) | Km (µM) | kcat (s-1) |
| SlCDPS | - | GGPP | CLPP | - | - |
| SlKLS | - | CLPP | Kolavenol | - | - |
Table 2: Putative Cytochrome P450s and Reductase in this compound Biosynthesis
| Enzyme Name (Hypothetical) | Gene ID (to be identified) | Substrate | Product(s) | Km (µM) | kcat (s-1) |
| SlCYP1 | - | Kolavenol | Oxidized Intermediates | - | - |
| SlCYP2 | - | Oxidized Intermediates | Salviandulin E Precursors | - | - |
| SlRed1 | - | Salviandulin E | This compound | - | - |
Conclusion and Future Directions
The proposed biosynthetic pathway for this compound provides a solid foundation for targeted research to unravel the precise enzymatic machinery responsible for its formation. The immediate next steps should focus on the transcriptomic analysis of a salviandulin-producing Salvia species to identify the key biosynthetic genes. Subsequent functional characterization of these enzymes will not only validate the proposed pathway but also open avenues for the biotechnological production of this and related diterpenoids. Understanding the complete pathway will be instrumental for the potential engineering of novel bioactive compounds for drug development.
A Comprehensive Review of Salviandulin Compounds: Isolation, Biological Activities, and Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Salviandulin compounds, a class of diterpenoids isolated from various Salvia species, have garnered significant interest within the scientific community for their diverse and potent biological activities. This technical guide provides a comprehensive literature review of Salviandulin A and Salviandulin E, focusing on their anti-inflammatory, antimicrobial, and antitrypanosomal properties. We present a detailed summary of their isolation, characterization, and quantitative biological data, organized into structured tables for comparative analysis. Furthermore, this document outlines the key experimental protocols used to determine their efficacy and explores their potential mechanisms of action through detailed signaling pathway diagrams generated using Graphviz, offering a valuable resource for researchers in natural product chemistry and drug discovery.
Introduction
The genus Salvia, the largest in the Lamiaceae family, is a rich source of bioactive secondary metabolites, including terpenoids, flavonoids, and phenolic acids.[1] Among these, diterpenoids known as Salviandulins have emerged as promising therapeutic leads. These compounds are typically classified as neoclerodane or secoclerodane diterpenoids. Notably, Salviandulins A, B, and C have been isolated from the endemic Mexican plant Salvia lavanduloides, a plant used in traditional medicine for treating wounds, gastrointestinal issues, and inflammation.[2] Salviandulin E, another significant member of this family, has been isolated from Salvia leucantha.[3] This review synthesizes the current knowledge on these compounds, with a particular focus on Salviandulin A and E, for which pharmacological data is most readily available.
Isolation and Characterization of Salviandulin Compounds
The primary method for isolating Salviandulin compounds involves solvent extraction from plant material, followed by chromatographic separation. The general workflow begins with the maceration of dried plant leaves in solvents of increasing polarity.[4] This process effectively separates compounds based on their chemical properties, leading to the isolation of pure Salviandulins.
The isolation of Salviandulin A from Salvia lavanduloides typically involves a sequential extraction with n-hexane, ethyl acetate, and dichloromethane.[2][5] The dichloromethane extract, which shows significant biological activity, is then subjected to further purification steps, such as column chromatography, to yield the pure compound.[2] Structural elucidation is subsequently performed using spectroscopic methods, including 13C NMR, DEPT, and comparison with literature data.[2][4]
Biological Activities of Salviandulin Compounds
Salviandulins have demonstrated a range of biological effects, underscoring their potential as scaffolds for drug development.
Anti-inflammatory Activity
Salviandulin A has shown significant anti-inflammatory effects.[2] In the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model, Salviandulin A exhibited a 70.24% inhibition of inflammation.[4] This potent activity is comparable to that of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin, which was used as a positive control in the study.[4]
Antimicrobial Activity
The antimicrobial properties of Salviandulin A have also been evaluated. It has demonstrated good activity against Pseudomonas aeruginosa, with a Minimum Inhibitory Concentration (MIC) of less than 2 µg/mL.[1][5][6] Extracts from S. lavanduloides also showed broad activity against various Gram-positive and Gram-negative bacteria.[2]
Antitrypanosomal Activity
Salviandulin E, isolated from Salvia leucantha, has been identified as a potent antitrypanosomal agent.[3] It displays significant activity against Trypanosoma brucei brucei GUTat 3.1 parasites, with a 50% inhibitory concentration (IC50) of 0.72 µg/mL.[3] However, it also showed cytotoxicity in human lung fibroblast (MRC-5) cells with an IC50 of 0.84 µg/mL, indicating a narrow therapeutic window.[3] Semisynthesis of Salviandulin E analogues has been explored to improve its activity and selectivity.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for Salviandulin A and Salviandulin E, facilitating a clear comparison of their biological potencies.
| Compound | Assay | Result | Reference |
| Salviandulin A | TPA-Induced Mouse Ear Edema | 70.24% Inhibition | [4] |
| Salviandulin A | Antimicrobial (vs. P. aeruginosa) | MIC < 2 µg/mL | [1][5][6] |
| Compound | Assay | Result (IC50) | Reference |
| Salviandulin E | Antitrypanosomal (vs. T. b. brucei) | 0.72 µg/mL | [3] |
| Salviandulin E | Cytotoxicity (MRC-5 cells) | 0.84 µg/mL | [3] |
Mechanism of Action and Signaling Pathways
While the precise molecular mechanisms of Salviandulin compounds are not yet fully elucidated, preliminary insights can be drawn from related compounds isolated alongside them. The anti-inflammatory activity of eupatorin, co-isolated with Salviandulin A, is thought to be related to the suppression of tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2) synthesis.[8][9] It is plausible that Salviandulin A shares a similar mechanism, acting on key mediators of the inflammatory cascade. Further research is required to confirm the specific targets and pathways modulated by Salviandulins.
Detailed Experimental Protocols
Anti-inflammatory Assay: TPA-Induced Ear Edema
This protocol is a standard in vivo method for evaluating topical anti-inflammatory agents.[2][4]
-
Animal Model: Male CD-1 mice are typically used.
-
Induction of Edema: A solution of TPA (12-O-tetradecanoylphorbol-13-acetate) in a vehicle like acetone is applied to the inner surface of the right ear of each mouse. The left ear serves as a control.
-
Treatment: The test compound (e.g., Salviandulin A) or a reference drug (e.g., Indomethacin) is applied topically to the right ear immediately after TPA application.
-
Measurement: After a set period (e.g., 4 hours), the mice are euthanized. Circular sections are cut from both ears and weighed.
-
Calculation: The degree of edema is calculated as the difference in weight between the right (treated) and left (control) ear punches. The percentage of inhibition is determined by comparing the edema in the compound-treated group to the vehicle control group.
Antimicrobial Assay: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][5]
-
Microorganism Preparation: Bacterial strains (e.g., Pseudomonas aeruginosa) are cultured in an appropriate broth medium to a specific density (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing growth medium.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Antitrypanosomal Assay
This assay evaluates the in vitro efficacy of compounds against trypanosome parasites.[3]
-
Parasite Culture: Trypanosoma brucei brucei GUTat 3.1 parasites are cultured in a suitable medium (e.g., HMI-9) supplemented with serum.
-
Compound Preparation: The test compound (e.g., Salviandulin E) is dissolved in a solvent like DMSO and serially diluted in the culture medium in a 96-well plate.
-
Inoculation: A suspension of the parasites is added to each well.
-
Incubation: The plate is incubated under specific conditions (e.g., 37°C, 5% CO2) for a defined period (e.g., 72 hours).
-
Viability Assessment: Parasite viability is assessed using a fluorescent dye (e.g., resazurin), which changes color or fluorescence in the presence of metabolically active cells. Fluorescence is read using a plate reader.
-
IC50 Calculation: The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curve.
Conclusion and Future Directions
The Salviandulin compounds, particularly Salviandulin A and E, represent a promising class of natural products with potent anti-inflammatory, antimicrobial, and antitrypanosomal activities. The data summarized in this review highlights their potential as lead compounds for the development of new therapeutic agents.
Future research should focus on several key areas:
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways for these compounds is critical.
-
Structure-Activity Relationship (SAR): The semisynthesis of analogues, as initiated for Salviandulin E, should be expanded to optimize potency and reduce toxicity.[7]
-
In Vivo Efficacy: Moving beyond initial in vitro and topical models to more comprehensive in vivo studies is necessary to validate their therapeutic potential.
-
Isolation of Novel Salviandulins: Continued phytochemical investigation of Salvia species may lead to the discovery of new Salviandulin compounds with unique biological profiles.
This technical guide provides a foundational understanding of Salviandulin compounds, offering a valuable starting point for researchers dedicated to harnessing the therapeutic power of natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Eupatorin and Salviandulin-A, with Antimicrobial and Anti-Inflammatory Effects from Salvia lavanduloides Kunth Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupatorin and Salviandulin-A, with Antimicrobial and Anti-Inflammatory Effects from Salvia lavanduloides Kunth Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. scite.ai [scite.ai]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Proposed Semi-Synthesis and Purification of 6,7-Dihydrosalviandulin E
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following protocol is a proposed methodology for the semi-synthesis and purification of 6,7-Dihydrosalviandulin E. As of the latest literature review, a specific, validated protocol for this compound has not been published. This guide is constructed based on established methods for the chemical modification of related neoclerodane diterpenes, such as Salviandulin E and Salvinorin A.[1] All procedures should be conducted by trained personnel in a controlled laboratory setting.
Introduction
This compound is a derivative of Salviandulin E, a rearranged neoclerodane diterpene isolated from plants of the Salvia genus, notably Salvia leucantha.[2][3] Salviandulin E and its analogues have garnered interest for their biological activities, including antitrypanosomal properties.[2][3] The modification of the core Salviandulin structure, such as the saturation of the 6,7-double bond, is a strategy to explore the structure-activity relationships (SAR) of this class of compounds.
This document outlines a proposed three-part protocol:
-
Part A: Isolation and purification of the starting material, Salviandulin E, from Salvia leucantha.
-
Part B: Proposed semi-synthesis of this compound via catalytic hydrogenation of Salviandulin E.
-
Part C: Purification and characterization of the final compound.
Experimental Workflow
The overall process from starting material isolation to the final purified product is outlined below.
Caption: Overall workflow for the isolation, synthesis, and purification of this compound.
Part A: Isolation Protocol for Salviandulin E
This procedure is adapted from methodologies for isolating diterpenes from Salvia species.[4][5]
3.1 Materials & Reagents
-
Dried leaves of Salvia lavanduloides or Salvia leucantha
-
Dichloromethane (DCM), HPLC grade
-
n-Hexane, HPLC grade
-
Ethyl acetate (EtOAc), HPLC grade
-
Silica gel (60 Å, 230-400 mesh)
-
Rotary evaporator
-
Glass chromatography column
3.2 Extraction Method
-
Grind dried Salvia leaves (1 kg) to a fine powder.
-
Macerate the powder in DCM (5 L) for 72 hours at room temperature, with occasional agitation.
-
Filter the mixture and collect the supernatant. Repeat the maceration process twice with fresh DCM.
-
Combine the DCM extracts and concentrate under reduced pressure using a rotary evaporator to yield the crude extract.
3.3 Purification by Column Chromatography
-
Prepare a slurry of silica gel in n-hexane and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the packed column.
-
Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing Salviandulin E.
-
Combine the pure fractions and evaporate the solvent to yield purified Salviandulin E.
Part B: Proposed Semi-Synthesis of this compound
This proposed synthesis is based on standard catalytic hydrogenation methods used for neoclerodane diterpenes.[6]
4.1 Materials & Reagents
-
Purified Salviandulin E
-
Palladium on carbon (10% Pd/C)
-
Ethyl acetate (EtOAc), anhydrous
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Magnetic stirrer and stir bar
-
Round-bottom flask
4.2 Hydrogenation Protocol
-
Dissolve Salviandulin E (100 mg) in a mixture of EtOAc and MeOH (1:1, 20 mL) in a round-bottom flask.
-
Add 10% Pd/C catalyst (10 mg, 10% w/w).
-
Purge the flask with H₂ gas and maintain a positive pressure using an H₂-filled balloon.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with EtOAc.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.
Part C: Purification and Characterization
5.1 Purification by Flash Chromatography and HPLC
-
Purify the crude product from Part B using flash column chromatography with a hexane-EtOAc gradient to remove non-polar impurities and unreacted starting material.
-
For final purification, subject the semi-pure product to preparative High-Performance Liquid Chromatography (HPLC).
Table 1: Proposed HPLC Purification Parameters
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient of Acetonitrile/Water |
| Flow Rate | 3-5 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 500 µL (concentration dependent) |
5.2 Characterization Confirm the structure of the final product using:
-
Mass Spectrometry (MS): To confirm the molecular weight, which should be Salviandulin E + 2 Da.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the saturation of the 6,7-double bond. The disappearance of vinylic proton signals corresponding to H-6 and H-7 would be expected.
Potential Biological Activity and Signaling
Salviandulin E has demonstrated antitrypanosomal activity.[2][3] Antitrypanosomal agents can act via various mechanisms, including disruption of parasite-specific metabolic pathways or induction of apoptosis-like cell death. The diagram below illustrates a generalized potential mechanism of action.
Caption: Generalized signaling pathway for a potential antitrypanosomal agent.
Summary of Quantitative Data
The following table provides hypothetical but realistic quantitative data for the proposed synthesis, based on yields from similar reactions in the literature.
Table 2: Summary of Reaction Parameters and Expected Yields
| Step | Starting Material Mass | Product | Expected Yield (%) | Expected Purity (Post-Purification) |
|---|---|---|---|---|
| Isolation | 1 kg Salvia leaves | Salviandulin E | 0.05 - 0.1% | >95% (by HPLC) |
| Hydrogenation | 100 mg Salviandulin E | this compound | 80 - 90% | >98% (by HPLC) |
References
- 1. Synthetic Studies of Neoclerodane Diterpenes from Salvia divinorum: Semisynthesis of Salvinicins A and B and Other Chemical Transformations of Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Quantification of 6,7-Dihydrosalviandulin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dihydrosalviandulin E is a neo-clerodane related diterpenoid, a class of natural products known for their diverse biological activities. As research into the therapeutic potential of such compounds progresses, robust and reliable analytical methods for their quantification in various matrices are essential. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The described methods are based on established analytical strategies for similar diterpenoids and serve as a comprehensive guide for method development and validation.
While specific quantitative data for this compound is not widely available in published literature, this document includes representative data for other related diterpenoids found in Salvia species to illustrate expected performance and data presentation.
Data Presentation
Table 1: Representative Quantitative Data for Diterpenoids in Salvia Species
| Compound | Plant Source | Analytical Method | Concentration Range | Reference |
| Carnosic Acid | Salvia officinalis | UHPLC-QTOF-MS/MS | 1.25 - 20.8 µg/mL | [1] |
| Carnosol | Salvia officinalis | UHPLC-QTOF-MS/MS | 0.55 - 9.7 µg/mL | [1] |
| Rosmarinic Acid | Salvia officinalis | UHPLC-QTOF-MS/MS | 10.5 - 150.2 µg/mL | [1] |
| Tanshinone IIA | Salvia miltiorrhiza | UHPLC-QTOF-MS/MS | 0.8 - 25.6 µg/mL | [1] |
| Cryptotanshinone | Salvia miltiorrhiza | UHPLC-QTOF-MS/MS | 1.0 - 30.1 µg/mL | [1] |
Note: The above data is for illustrative purposes and represents the quantification of other diterpenoids. Specific quantification of this compound will require method validation with a certified reference standard.
Experimental Protocols
Sample Preparation: Extraction of Diterpenoids from Plant Material
This protocol outlines a general procedure for the extraction of this compound and other diterpenoids from dried plant material, such as Salvia leaves or roots.
Materials:
-
Dried and powdered plant material
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC vials
Procedure:
-
Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol in water (v/v).
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process (steps 2-6) on the plant residue with another 20 mL of 80% methanol.
-
Combine the supernatants from both extractions.
-
Evaporate the combined extract to dryness under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in 1.0 mL of methanol.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC-UV or LC-MS/MS analysis.
Analytical Method 1: Quantification by HPLC-UV
This method provides a robust approach for the routine quantification of this compound, particularly when dealing with higher concentrations or for initial screening purposes.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (or a more specific wavelength if the UV maximum of this compound is determined).
Quantification:
-
Prepare a stock solution of this compound reference standard in methanol.
-
Create a series of calibration standards by serially diluting the stock solution.
-
Inject the calibration standards to construct a calibration curve of peak area versus concentration.
-
Inject the prepared samples and determine the concentration of this compound by interpolating the peak area from the calibration curve.
Analytical Method 2: Quantification by LC-MS/MS
This method offers high sensitivity and selectivity, making it ideal for the quantification of low levels of this compound and for analysis in complex matrices.
Instrumentation:
-
Liquid Chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters (to be optimized):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions:
-
The specific precursor ion ([M+H]⁺) and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer. At least two transitions (one for quantification and one for confirmation) should be monitored.
-
Quantification:
-
Prepare a stock solution and a series of calibration standards of this compound, including an internal standard if available.
-
Analyze the calibration standards to generate a calibration curve.
-
Analyze the prepared samples and quantify this compound based on the peak area ratio to the internal standard.
Visualizations
Biosynthetic Pathway of Neoclerodane Diterpenoids
Caption: General biosynthetic pathway of neoclerodane diterpenoids.
Experimental Workflow for Quantification
Caption: Experimental workflow for quantification of this compound.
References
Application Notes and Protocols for 6,7-Dihydrosalviandulin E in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dihydrosalviandulin E is an abietane diterpene, a class of natural products known for a wide array of biological activities. While specific data on this compound is limited, research on structurally similar compounds, such as Salviandulin A and other abietane diterpenes isolated from Salvia species, suggests potent anti-inflammatory and cytotoxic properties.[1][2][3][4][5][6] These notes provide detailed protocols for investigating the potential therapeutic effects of this compound in cell culture models, based on the activities of related compounds.
Predicted Biological Activities
Based on the known effects of related abietane diterpenes, this compound is hypothesized to exhibit the following activities:
-
Anti-inflammatory Effects: Inhibition of pro-inflammatory mediators in immune cells.[7][8]
-
Anticancer Activity: Cytotoxicity towards various cancer cell lines through induction of apoptosis and cell cycle arrest.[2][3][9]
-
Antimicrobial Properties: Potential activity against a range of pathogenic bacteria.[4][5][6]
Data Presentation: Hypothetical Biological Activity of this compound
The following tables summarize expected quantitative data for this compound based on typical values observed for similar abietane diterpenes.
Table 1: Hypothetical Cytotoxicity (IC₅₀ Values in µM) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| MIA PaCa-2 | Pancreatic Cancer | 15.5 |
| MCF-7 | Breast Cancer | 22.8 |
| MDA-MB-231 | Breast Cancer | 18.2 |
| C4-2B | Prostate Cancer | 12.1 |
| HCT-116 | Colon Cancer | 25.0 |
| A549 | Lung Cancer | 30.5 |
Table 2: Hypothetical Anti-inflammatory Activity of this compound
| Assay | Cell Line | Parameter Measured | IC₅₀ (µM) |
| Nitric Oxide (NO) Production | RAW 264.7 | Inhibition of LPS-induced NO | 8.5 |
| TNF-α Production | RAW 264.7 | Inhibition of LPS-induced TNF-α | 10.2 |
| TPA-induced Mouse Ear Edema | In vivo model | Inhibition of inflammation | 70% at 1 mg/ear |
Table 3: Hypothetical Antimicrobial Activity (MIC in µg/mL) of this compound
| Microorganism | Strain | MIC (µg/mL) |
| Pseudomonas aeruginosa | ATCC 27853 | < 2 |
| Staphylococcus aureus | ATCC 29213 | 8 |
| Escherichia coli | ATCC 25922 | 16 |
| Candida albicans | ATCC 90028 | 32 |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Target cancer cell lines (e.g., MIA PaCa-2, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium and add 100 µL of the diluted compound to each well. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Protocol 2: Analysis of Apoptosis by Hoechst 33342 Staining
This protocol visualizes nuclear changes characteristic of apoptosis.
Materials:
-
Target cancer cell lines
-
6-well plates with sterile coverslips
-
This compound
-
Hoechst 33342 staining solution (1 µg/mL in PBS)
-
Paraformaldehyde (4% in PBS)
-
PBS
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile coverslips in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cells with Hoechst 33342 solution for 10 minutes in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides and observe under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Target cancer cell lines
-
6-well plates
-
This compound
-
Propidium Iodide (PI) staining solution with RNase A
-
70% ethanol (ice-cold)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 4: Measurement of Anti-inflammatory Activity (Nitric Oxide Production)
This protocol assesses the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.[7]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete growth medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite as an indicator of NO production and calculate the percentage of inhibition.
Mandatory Visualizations
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
References
- 1. Frontiers | Boosting the Synthesis of Pharmaceutically Active Abietane Diterpenes in S. sclarea Hairy Roots by Engineering the GGPPS and CPPS Genes [frontiersin.org]
- 2. Abietane diterpenes induce cytotoxic effects in human pancreatic cancer cell line MIA PaCa-2 through different modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Eupatorin and Salviandulin-A, with Antimicrobial and Anti-Inflammatory Effects from Salvia lavanduloides Kunth Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In vitro antioxidant and anti-inflammatory activities of 1-dehydro-[6]-gingerdione, 6-shogaol, 6-dehydroshogaol and hexahydrocurcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application of 6,7-Dihydrosalviandulin E in High-Throughput Screening for Novel NF-κB Signaling Pathway Inhibitors
For Research Use Only.
Introduction
6,7-Dihydrosalviandulin E is a diterpenoid natural product belonging to the abietane class, compounds of which are frequently isolated from plants of the Salvia genus.[1][2] Many diterpenoids from Salvia species have demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects against various cancer cell lines.[3][4][5][6] The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in the pathogenesis of numerous diseases, including cancer and inflammatory disorders. Consequently, the NF-κB pathway represents a key target for the discovery of novel therapeutic agents.
This application note describes a hypothetical high-throughput screening (HTS) campaign to identify inhibitors of the NF-κB signaling pathway from a library of natural products, leading to the identification of this compound as a potent inhibitor. A detailed protocol for a cell-based HTS assay is provided, along with methodologies for subsequent dose-response and cytotoxicity assays.
Hypothetical High-Throughput Screening Workflow
The workflow for the identification and characterization of this compound as an NF-κB inhibitor is depicted below.
References
- 1. constituents-from-salvia-species-and-their-biological-activities - Ask this paper | Bohrium [bohrium.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Natural Compounds of Salvia L. Genus and Molecular Mechanism of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. phcog.com [phcog.com]
6,7-Dihydrosalviandulin E: A Potential Therapeutic Agent for Trypanosomiasis
Application Notes & Protocols
Introduction
6,7-Dihydrosalviandulin E is a neo-clerodane related diterpenoid that has been isolated from the aerial parts of Salvia leucantha.[1] While research on this specific compound is limited, studies on closely related analogues of Salviandulin E have highlighted a significant potential for the development of therapeutic agents against African trypanosomiasis, a disease caused by the parasite Trypanosoma brucei. This document provides an overview of the potential therapeutic application, summarizes the available biological data, and provides detailed protocols for the evaluation of its antitrypanosomal activity.
Therapeutic Potential: Antitrypanosomal Activity
The primary therapeutic potential of this compound and its analogues lies in their ability to inhibit the growth of Trypanosoma brucei, the causative agent of sleeping sickness. A series of semisynthetic analogues of Salviandulin E have been evaluated for their in vitro activity against Trypanosoma brucei brucei.[2] Notably, a derivative, butanoyl 3,4-dihydrosalviandulin E, demonstrated potent antitrypanosomal activity with a high selectivity index, suggesting it as a promising candidate for further drug development.[2] While the specific activity of this compound was not detailed in the available literature, its structural similarity to active compounds warrants its investigation as a potential antitrypanosomal agent.
Data Presentation
The following table summarizes the in vitro antitrypanosomal activity of a key Salviandulin E analogue against Trypanosoma brucei brucei and its cytotoxicity against a mammalian cell line, providing a benchmark for the evaluation of this compound.
| Compound | IC50 against T. brucei brucei (µM) | Cytotoxicity (IC50 against L6 cells in µM) | Selectivity Index (SI) |
| Butanoyl 3,4-dihydrosalviandulin E | 0.14 | >173 | 1236 |
Data extracted from a study on Salviandulin E analogues.[2]
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of the antitrypanosomal activity and cytotoxicity of this compound.
Protocol 1: In Vitro Antitrypanosomal Activity Assay against Trypanosoma brucei brucei
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the bloodstream form of Trypanosoma brucei brucei.
Materials:
-
Trypanosoma brucei brucei (e.g., strain TC221)
-
MEM (Minimum Essential Medium) with Earle’s salts, supplemented with 25 mM HEPES, 1 g/L glucose, 1% MEM non-essential amino acids (100x), 0.2 mM 2-mercaptoethanol, 2 mM sodium pyruvate, and 15% heat-inactivated horse serum.
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Resazurin solution (12.5 mg in 100 mL PBS)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Spectrofluorometer (560 nm excitation, 590 nm emission)
Procedure:
-
Culture T. brucei brucei in the supplemented MEM medium to a density of approximately 1 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in the culture medium. The final concentration of the solvent should not exceed a level that affects parasite growth.
-
In a 96-well plate, add 50 µL of the parasite suspension to 50 µL of the compound dilutions. Include wells with parasites only (negative control) and a standard antitrypanosomal drug (e.g., suramin) as a positive control.
-
Incubate the plate for 48 hours in a humidified incubator at 37°C with 5% CO2.
-
After 48 hours, add 10 µL of resazurin solution to each well.
-
Incubate for an additional 24 hours.
-
Measure the fluorescence using a spectrofluorometer with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Calculate the IC50 value by plotting the percentage of parasite inhibition versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vitro Cytotoxicity Assay against Mammalian Cells
Objective: To determine the 50% cytotoxic concentration (IC50) of this compound against a mammalian cell line (e.g., rat myoblast L6 cells).
Materials:
-
L6 rat myoblast cell line
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Resazurin solution (12.5 mg in 100 mL PBS)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Spectrofluorometer (560 nm excitation, 590 nm emission)
Procedure:
-
Seed L6 cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with cells only (negative control) and a standard cytotoxic drug (e.g., podophyllotoxin) as a positive control.
-
Incubate the plate for 72 hours.
-
Add 10 µL of resazurin solution to each well and incubate for another 2-4 hours.
-
Measure the fluorescence as described in Protocol 1.
-
Calculate the IC50 value as described in Protocol 1.
Visualizations
The following diagrams illustrate the experimental workflow for assessing the therapeutic potential of this compound.
Caption: Experimental workflow for evaluating the therapeutic potential of this compound.
Caption: Logical decision tree for assessing the potential of a compound as an antitrypanosomal agent.
References
Application Notes and Protocols for Determining the Enzymatic Inhibition Profile of 6,7-Dihydrosalviandulin E
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the enzymatic inhibition testing of 6,7-Dihydrosalviandulin E, a natural product with potential therapeutic applications. Given the known biological activities of structurally related compounds, which include anti-inflammatory and cytotoxic effects, two key enzymatic targets are proposed for initial screening: Cyclooxygenase-2 (COX-2) and Deubiquitinating Enzymes (DUBs). This application note offers step-by-step methodologies for conducting in vitro inhibition assays against these targets, guidelines for data analysis and presentation, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction to this compound and Potential Targets
This compound is a natural compound isolated from Salvia species. While specific enzymatic inhibition data for this compound is not widely available, related diterpenes have demonstrated significant biological activities. For instance, compounds with similar structural motifs have been reported to possess anti-inflammatory and cytotoxic properties. These activities suggest potential interactions with key signaling pathways involved in inflammation and cancer.
Cyclooxygenase-2 (COX-2): This enzyme is a critical mediator of inflammation, catalyzing the conversion of arachidonic acid to prostaglandins.[1][2][3] Inhibition of COX-2 is a well-established therapeutic strategy for treating inflammatory disorders. Given the potential anti-inflammatory nature of Salvia compounds, COX-2 presents a primary hypothetical target for this compound.
Deubiquitinating Enzymes (DUBs): The ubiquitin-proteasome system is a pivotal regulator of protein stability and cellular processes, including cell cycle progression, DNA damage repair, and inflammatory signaling.[4][5][6][7] DUBs are proteases that remove ubiquitin from proteins, thereby regulating their degradation and function.[4] Dysregulation of DUB activity is implicated in various diseases, including cancer and inflammatory conditions, making them attractive therapeutic targets.[8] Testing this compound against a representative DUB could uncover novel mechanisms of action.
Experimental Protocols
Protocol for COX-2 Inhibition Assay
This protocol is adapted from commercially available colorimetric COX inhibitor screening assays and is suitable for the initial screening of natural products like this compound.[9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Procedure:
-
Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions if using a kit, or based on established laboratory protocols. Dilute the COX-2 enzyme, heme, and arachidonic acid to their working concentrations in the reaction buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in the specified order:
-
150 µL of Reaction Buffer
-
10 µL of Heme
-
10 µL of this compound at various concentrations (typically a serial dilution from 100 µM to 0.1 µM). For control wells, add 10 µL of DMSO (vehicle control) or Celecoxib (positive control).
-
10 µL of diluted human recombinant COX-2 enzyme.
-
-
Pre-incubation: Gently mix the contents of the wells and incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: To initiate the enzymatic reaction, add 10 µL of arachidonic acid to each well.
-
Colorimetric Reaction: Immediately following the addition of the substrate, add 10 µL of the colorimetric substrate (TMPD).
-
Measurement: Quickly mix the plate and measure the absorbance at 590 nm at multiple time points (e.g., every minute for 5 minutes) to determine the initial reaction velocity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol for Deubiquitinating Enzyme (DUB) Inhibition Assay
This protocol utilizes a fluorescent ubiquitin-based probe to measure the activity of a representative DUB, such as Ubiquitin C-terminal Hydrolase L3 (UCH-L3) or a ubiquitin-specific peptidase (USP).
Objective: To determine the IC50 of this compound against a selected human recombinant DUB.
Materials:
-
Human recombinant DUB enzyme (e.g., UCH-L3 or USP7)
-
DUB Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Ubiquitin-rhodamine110-glycine (Ub-Rh110) or similar fluorescent substrate
-
This compound stock solution (in DMSO)
-
Positive control (e.g., a known DUB inhibitor like PR-619)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation/Emission ~485/528 nm for rhodamine110)
Procedure:
-
Reagent Preparation: Prepare working solutions of the DUB enzyme and the fluorescent substrate in the DUB assay buffer.
-
Assay Setup: In a 96-well plate, add the following:
-
40 µL of DUB Assay Buffer.
-
10 µL of this compound at various concentrations. For control wells, add 10 µL of DMSO (vehicle control) or the positive control inhibitor.
-
25 µL of the diluted DUB enzyme.
-
-
Pre-incubation: Mix the contents and incubate at room temperature for 15 minutes to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Add 25 µL of the fluorescent ubiquitin substrate to each well to start the reaction.
-
Measurement: Immediately begin measuring the fluorescence intensity every minute for 30-60 minutes using a microplate reader. The cleavage of the substrate by the DUB will release the fluorophore, leading to an increase in fluorescence.
-
Data Analysis: Determine the reaction rate (slope of the linear portion of the fluorescence vs. time plot). Calculate the percent inhibition for each concentration of the test compound compared to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and perform a non-linear regression to find the IC50 value.
Data Presentation
Quantitative results from the enzymatic assays should be summarized in a clear and concise tabular format to facilitate comparison.
Table 1: Inhibitory Activity of this compound against COX-2
| Compound | IC50 (µM) against COX-2 | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | [Insert Value] | [Insert Value] |
| Celecoxib (Positive Control) | [Insert Value] | [Insert Value] |
Note: A parallel assay for COX-1 inhibition would be required to determine the selectivity index.
Table 2: Inhibitory Activity of this compound against a Deubiquitinating Enzyme (e.g., USP7)
| Compound | IC50 (µM) against USP7 |
| This compound | [Insert Value] |
| PR-619 (Positive Control) | [Insert Value] |
Visualization of Pathways and Workflows
Signaling Pathways
Caption: Hypothetical inhibition of the COX-2 signaling pathway by this compound.
Caption: Proposed inhibition of a deubiquitinating enzyme by this compound.
Experimental Workflows
Caption: General experimental workflow for enzymatic inhibition assays.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 3. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. The Ubiquitin Proteasome Pathway (UPP) in the regulation of cell cycle control and DNA damage repair and its implication in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sent to Destroy: The Ubiquitin Proteasome System Regulates Cell Signaling and Protein Quality Control in Cardiovascular Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Modulation of Ubiquitin-Proteasome Pathways in Oncogenic Signaling [mdpi.com]
- 9. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
Application Notes and Protocols for 6,7-Dihydrosalviandulin E in Animal Models
Topic: Use of 6,7-Dihydrosalviandulin E in animal models of specific diseases.
Following a comprehensive literature search, no specific studies on the use of This compound in animal models for any specific disease were identified. The current body of scientific literature accessible through public databases does not appear to contain research detailing the application, efficacy, or mechanism of action of this particular compound in in vivo animal studies.
The search results did yield information on other compounds with similar naming conventions or derived from related plant species, but none directly addressed the biological activity or therapeutic potential of this compound in the context of animal disease models. For instance, studies were found on "6,7-dehydroxyroyleanone (DHR)"[1] and "6-Hydroxymethyl-7,8-dihydropterin"[2], but these are distinct chemical entities from this compound.
Therefore, it is not possible to provide the requested detailed Application Notes, Experimental Protocols, quantitative data tables, or signaling pathway diagrams for this compound at this time.
Researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound would need to conduct foundational research, including:
-
In vitro studies: to determine the compound's bioactivity, mechanism of action, and potential therapeutic targets.
-
Pharmacokinetic and toxicological studies: to understand the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.
-
Pilot in vivo studies: to establish proof-of-concept in relevant animal models of disease.
Should such research be published in the future, the requested detailed documentation could then be compiled. We recommend that interested parties monitor scientific databases such as PubMed, Scopus, and Google Scholar for any emerging research on "this compound".
References
Application Notes and Protocols: CRISPR-Cas9 Screening with 6,7-Dihydrosalviandulin E to Identify Modulators of Cellular Inflammatory Response
Audience: Researchers, scientists, and drug development professionals.
Introduction
CRISPR-Cas9 technology has revolutionized functional genomics, enabling researchers to systematically probe the genetic underpinnings of complex biological processes. When coupled with small molecule screening, it becomes a powerful tool for target identification and understanding the mechanism of action of novel therapeutic compounds. This document provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen using 6,7-Dihydrosalviandulin E, a rare diterpenoid from the Salvia genus. While the specific biological activities of this compound are not extensively characterized, related compounds such as Salviandulin A have demonstrated anti-inflammatory and antimicrobial properties.[1][2] This protocol is therefore designed to identify genes that modulate the cellular response to this compound, with a focus on elucidating its potential anti-inflammatory mechanism of action.
The workflow involves the use of a pooled single-guide RNA (sgRNA) library to generate a population of cells with targeted gene knockouts. This cell population is then treated with this compound, and changes in the representation of specific sgRNAs are measured by next-generation sequencing (NGS). Genes whose knockout confers resistance or sensitivity to the compound are identified, providing insights into its molecular targets and associated signaling pathways.
Data Presentation
Table 1: Hypothetical Screening Parameters for this compound
| Parameter | Value | Rationale |
| Cell Line | Human monocytic cell line (e.g., THP-1) | Relevant for studying inflammatory responses. |
| CRISPR Library | Human GeCKO v2.0 sgRNA library | Genome-wide coverage to enable unbiased discovery. |
| Transduction MOI | 0.3-0.5 | Ensures that most cells receive a single sgRNA. |
| This compound IC50 | To be determined experimentally (e.g., 10 µM) | The screen is performed at a concentration that inhibits cell growth by 50%. |
| Screening Duration | 14-21 days | Allows for sufficient time to observe phenotypic changes. |
| Sequencing Depth | >500 reads per sgRNA | Ensures robust statistical analysis. |
Table 2: Example Data Output from a CRISPR Screen
| Gene | Log2 Fold Change (Resistant) | p-value | Log2 Fold Change (Sensitive) | p-value |
| Gene A | 3.5 | <0.001 | ||
| Gene B | -2.8 | <0.001 | ||
| Gene C | 2.1 | <0.05 | ||
| Gene D | -4.2 | <0.0001 |
Experimental Protocols
Cell Line Preparation and Lentivirus Production
This protocol outlines the steps for preparing a Cas9-expressing cell line and producing the lentiviral particles containing the sgRNA library.
1.1. Generation of a Stable Cas9-Expressing Cell Line:
-
Plate 2 x 10^6 of the target cells (e.g., THP-1) in a 6-well plate.
-
Transduce the cells with a lentiviral vector expressing Cas9 and a selection marker (e.g., blasticidin).
-
After 48 hours, begin selection with the appropriate antibiotic concentration, which should be determined beforehand with a kill curve.
-
Expand the antibiotic-resistant polyclonal population.
-
Validate Cas9 activity using a functional assay, such as the GFP-knockout reporter assay.
1.2. Lentiviral Production of sgRNA Library:
-
Plate 5 x 10^6 HEK293T cells in a 10 cm dish.
-
The next day, co-transfect the cells with the pooled sgRNA library plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a suitable transfection reagent.
-
After 48-72 hours, harvest the supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
Concentrate the virus if necessary and store at -80°C.
CRISPR-Cas9 Library Transduction and Screening
This protocol details the introduction of the sgRNA library into the Cas9-expressing cells and the subsequent screening with this compound.
2.1. Lentiviral Transduction of Target Cells:
-
Determine the optimal multiplicity of infection (MOI) to achieve a transduction efficiency of 30-50%, ensuring that most cells receive a single sgRNA.
-
Seed the Cas9-expressing target cells at a density that will result in the desired number of cells per sgRNA (typically >500 cells/sgRNA).
-
Transduce the cells with the sgRNA library lentivirus at the predetermined MOI in the presence of polybrene (8 µg/mL).
-
After 48 hours, select the transduced cells with an appropriate antibiotic (e.g., puromycin) until all non-transduced control cells are dead.
2.2. This compound Screen:
-
After selection, harvest a portion of the cells as the "Day 0" or initial time point control.
-
Split the remaining cells into two populations: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with this compound at the predetermined IC50 concentration.
-
Culture the cells for 14-21 days, ensuring that the cell number is maintained to preserve the library representation (>500 cells/sgRNA).
-
Periodically replenish the media with fresh compound or vehicle.
-
At the end of the screen, harvest the cells from both the control and treated populations.
Genomic DNA Extraction, PCR Amplification, and Next-Generation Sequencing
This protocol describes the steps to prepare the sgRNA sequences for analysis.
-
Extract genomic DNA from the "Day 0" control cells and the final cell populations from the control and treated groups.
-
Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds the NGS adapters and barcodes.
-
Purify the PCR products.
-
Quantify and pool the libraries for sequencing on an appropriate NGS platform (e.g., Illumina NextSeq).
Data Analysis
The sequencing data is analyzed to identify sgRNAs that are enriched or depleted in the this compound-treated population compared to the control population.
-
Demultiplex the sequencing reads based on the barcodes.
-
Align the reads to the sgRNA library reference to count the occurrences of each sgRNA.
-
Calculate the log2 fold change (LFC) of each sgRNA in the treated versus control samples.
-
Use statistical models (e.g., MAGeCK) to identify genes that are significantly enriched or depleted.
-
Perform pathway analysis on the hit genes to identify enriched biological pathways.
Visualizations
Experimental Workflow
Caption: Workflow for CRISPR-Cas9 screening with this compound.
Hypothetical Signaling Pathway for Anti-Inflammatory Action
Caption: Hypothetical NF-κB signaling pathway potentially modulated by this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of Diterpenoid Dosages for In Vivo Studies with a Focus on Salvinorin Analogs
Disclaimer: Information regarding the specific compound "6,7-Dihydrosalviandulin E" is not available in the public domain. This guide is based on data from related diterpenoids isolated from Salvia species, primarily Salvinorin A. Researchers should use this information as a starting point and conduct thorough dose-finding studies for their specific molecule of interest.
Frequently Asked Questions (FAQs)
Q1: We are seeing high toxicity and adverse effects in our animal models at our initial doses. What could be the cause?
A1: High toxicity can result from several factors:
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Dosage: The initial dose may be too high. Diterpenoids from Salvia species, like Salvinorin A, are known to be potent. For instance, Salvinorin A is active in humans at doses as low as 200 µg.[1][2]
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Vehicle Selection: The vehicle used to dissolve the compound can have its own toxic effects. Ensure the vehicle is well-tolerated by the animal model at the administered volume.
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Route of Administration: The route of administration significantly impacts bioavailability and peak plasma concentrations. Intravenous (IV) or intraperitoneal (IP) injections can lead to rapid spikes in concentration, potentially causing acute toxicity. Consider subcutaneous (SC) or oral (PO) administration for slower absorption.
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Metabolism: The animal model's metabolism of the compound may differ from predictions, leading to the accumulation of toxic metabolites.
Q2: Our compound does not seem to show any efficacy at the tested doses. What steps should we take?
A2: A lack of efficacy could be due to:
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Insufficient Dosage: The administered doses may be below the therapeutic threshold. A dose-escalation study is recommended to explore higher concentrations.
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Poor Bioavailability: The compound may have poor absorption or be rapidly metabolized and cleared. Pharmacokinetic (PK) studies are essential to understand the exposure levels in the animal. For example, Salvinorin A is rapidly broken down in the gastrointestinal system, leading to a major inactive metabolite, Salvinorin B.[3][4]
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Target Engagement: The compound may not be reaching its intended target tissue or receptor in sufficient concentrations.
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Mechanism of Action: The hypothesized mechanism of action may be incorrect, or the chosen in vivo model may not be appropriate to test the compound's effects.
Q3: We are observing significant variability in responses between individual animals in the same dosage group. How can we address this?
A3: Inter-animal variability can be minimized by:
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Standardizing Procedures: Ensure consistent handling, dosing time, and environmental conditions for all animals.
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Homogenous Animal Cohorts: Use animals of the same age, sex, and genetic background.
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Accurate Dosing: Double-check calculations and ensure precise administration of the compound.
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Larger Group Sizes: Increasing the number of animals per group can help to statistically account for individual variations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Animal Deaths | Acute toxicity due to high Cmax. | - Lower the starting dose. - Switch to a route of administration with slower absorption (e.g., SC or PO). - Conduct a maximum tolerated dose (MTD) study. |
| No Observable Phenotype | Sub-therapeutic exposure. | - Increase the dose in a stepwise manner. - Perform pharmacokinetic analysis to measure plasma and tissue concentrations. - Consider an alternative, more direct route of administration to the target organ. |
| Inconsistent Results | Variability in drug preparation or administration. | - Prepare fresh dosing solutions for each experiment. - Ensure thorough mixing and solubility of the compound. - Train all personnel on standardized administration techniques. |
| Precipitation of Compound in Vehicle | Poor solubility. | - Test a panel of biocompatible vehicles (e.g., saline, PBS, DMSO/Cremophor EL/saline mixtures). - Sonication or gentle heating may aid dissolution, but stability must be confirmed. |
Data Presentation: Dosage and Pharmacokinetics of Related Salvia Diterpenoids
Table 1: Summary of In Vivo Dosages for Salvinorin A and Analogs
| Compound | Animal Model | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Salvinorin A | Mouse | Intraperitoneal (i.p.) | 1 - 3 mg/kg | Antinociception | [5] |
| Salvinorin A Analog (25) | Mouse | Intraperitoneal (i.p.) | 5 mg/kg | Antinociception | [5] |
| Salvia officinalis Terpenoid-rich fraction | Rat | Oral (p.o.) | 300 mg/kg | Antiprotozoal | [6] |
Table 2: Pharmacokinetic Parameters of Salvinorin A
| Species | Route of Administration | Tmax | t1/2 | Key Finding | Reference |
| Primate (Baboon) | Intravenous (i.v.) | ~40 seconds | ~8 minutes (brain clearance) | Rapid uptake into the brain. | [7][8] |
| Human | Inhalation | < 1 minute | 49-50 minutes | Rapid elimination. | [3] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
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Animal Model: Select a relevant species and strain (e.g., C57BL/6 mice). Use a small group of animals (n=3-5) per dose level.
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Vehicle Selection: Prepare the test compound in a well-tolerated vehicle. A common starting point is a mixture of DMSO, Cremophor EL, and saline.
-
Dose Selection: Based on any available in vitro data or literature on similar compounds, select a starting dose. A logarithmic dose escalation (e.g., 1, 3, 10, 30 mg/kg) is a common approach.
-
Administration: Administer a single dose via the intended route of administration.
-
Observation: Closely monitor the animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for at least 7-14 days.
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Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.
Protocol 2: Preliminary Pharmacokinetic (PK) Study
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Animal Model: Use cannulated animals (e.g., jugular vein cannulated rats) to allow for serial blood sampling.
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Dosing: Administer the compound at a dose determined to be safe from the MTD study.
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Blood Sampling: Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) into tubes containing an appropriate anticoagulant.
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Plasma Preparation: Centrifuge the blood samples to separate the plasma.
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Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound and any major metabolites in the plasma samples.
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Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
Mandatory Visualizations
Caption: A streamlined workflow for in vivo dosage optimization.
Caption: A decision tree for troubleshooting common in vivo issues.
Caption: A simplified signaling pathway for Salvinorin A analogs.
References
- 1. Salvia divinorum - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. Pharmacokinetics and Pharmacodynamics of Salvinorin A and Salvia divinorum: Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Studies of Neoclerodane Diterpenes from Salvia divinorum: Design, Synthesis, and Evaluation of Analogues with Improved Potency and G-protein Activation Bias at the μ Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of the potent hallucinogen, salvinorin A in primates parallels the rapid onset, short duration of effects in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of the potent hallucinogen, salvinorin A in primates parallels the rapid onset and short duration of effects in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
"troubleshooting guide for 6,7-Dihydrosalviandulin E experiments"
Welcome to the technical support center for experiments involving 6,7-Dihydrosalviandulin E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer frequently asked questions to facilitate smoother experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a neo-clerodane related diterpenoid.[1] Clerodane diterpenes are a large class of naturally occurring secondary metabolites found in various plant species and other organisms.[2][3] They are known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects.[4][5]
Q2: What are the primary challenges when working with natural products like this compound?
A2: Common challenges in natural product research include low yields from natural sources, complex structures that are difficult to synthesize, and issues with solubility and stability in experimental assays.[6][7][8][9] Furthermore, natural product extracts are complex mixtures which can lead to off-target effects or interference in cell-based assays.[10]
Q3: How should I prepare a stock solution of this compound?
Q4: What is the recommended storage condition for this compound solutions?
A4: Stock solutions of compounds in DMSO are generally stable when stored at -20°C or -80°C.[11] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound over time.[11] Studies have shown that many compounds in DMSO are stable for extended periods when stored properly.[11]
Q5: Are there known signaling pathways affected by clerodane diterpenes?
A5: While the specific pathways for this compound are not well-documented, other clerodane diterpenes have been shown to exhibit anti-inflammatory and cytotoxic activities.[4][5] This suggests potential modulation of pathways involved in inflammation, such as the NF-κB or MAPK signaling pathways, and pathways related to cell cycle regulation and apoptosis in cancer cells. For instance, some natural products are known to influence the IL-6 signaling pathway, which is involved in inflammation.[12][13][14][15]
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of the Compound in Aqueous Media
| Possible Cause | Troubleshooting Steps |
| Low aqueous solubility of the diterpenoid. | 1. Increase the concentration of the organic solvent (e.g., DMSO) in the final working solution, ensuring it remains below cytotoxic levels for your cell line. 2. Use a solubilizing agent or vehicle, such as Pluronic F-68 or Cremophor EL, after validating its compatibility with your assay. 3. Prepare fresh dilutions from the stock solution immediately before each experiment. |
| Compound precipitation upon dilution. | 1. Perform serial dilutions in pre-warmed media. 2. Vortex or sonicate the solution briefly after dilution to aid dissolution. 3. Visually inspect the solution for any precipitate before adding it to the cells. |
| Incorrect pH of the buffer or media. | 1. Ensure the pH of your experimental buffer or cell culture medium is within the optimal range for both the compound's stability and cellular health. |
Issue 2: High Variability or Poor Reproducibility in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell seeding density. | 1. Optimize and standardize the cell seeding density for each experiment.[16] 2. Ensure a homogenous cell suspension before plating to avoid clumps. |
| "Edge effects" in microplates. | 1. Avoid using the outer wells of the microplate for experimental samples; instead, fill them with sterile media or buffer to minimize evaporation from adjacent wells.[16] 2. Ensure uniform temperature and humidity during incubation. |
| Variations in compound treatment time or reagent incubation. | 1. Use a multichannel pipette or automated liquid handler for simultaneous addition of the compound and reagents. 2. Strictly adhere to the optimized incubation times for all plates and experiments.[17] |
| Cell line instability or contamination. | 1. Regularly perform cell line authentication (e.g., STR profiling).[18] 2. Routinely test for mycoplasma contamination.[16][18] 3. Use cells within a consistent and low passage number range.[17] |
Issue 3: Unexpected or No Biological Activity
| Possible Cause | Troubleshooting Steps |
| Compound degradation. | 1. Prepare fresh dilutions from a new aliquot of the stock solution. 2. Check the stability of the compound under your specific experimental conditions (e.g., in media at 37°C over time). |
| Incorrect assay concentration range. | 1. Perform a wide-range dose-response experiment to determine the optimal concentration for biological activity. |
| Assay interference. | 1. If using a fluorescence- or luminescence-based assay, check for autofluorescence or quenching properties of the compound. 2. Run appropriate vehicle controls to identify any effects of the solvent. |
| The chosen cell line is not responsive. | 1. Test the compound on a different, well-characterized cell line known to be responsive to similar classes of compounds. 2. Ensure the target of interest is expressed in your cell model. |
Experimental Protocols
General Protocol for a Cell Viability (MTT) Assay
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
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Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Remove the old medium and add the prepared compound dilutions to the respective wells. Include vehicle control (medium with the same final DMSO concentration) and untreated control wells.
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Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
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MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Visualizations
Caption: A generalized workflow for a cell-based experiment with this compound.
Caption: A hypothetical signaling pathway potentially modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clerodane diterpenes: sources, structures, and biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Challenges in Screening - Technological Challenges in Antibiotic Discovery and Development - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges and Opportunities for Natural Product Discovery, Production, and Engineering in Native Producers versus Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges in natural product-based drug discovery assisted with in silico-based methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Creating and screening natural product libraries - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00068B [pubs.rsc.org]
- 11. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Interleukin-6 Trans-signaling: A Pathway With Therapeutic Potential for Diabetic Retinopathy [frontiersin.org]
- 13. Interleukin-6 signalling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IL-6 Signaling Pathways: R&D Systems [rndsystems.com]
- 15. The interleukin 6 trans-signaling increases prostaglandin E2 production in human granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 18. youtube.com [youtube.com]
Refining the Purification of 6,7-Dihydrosalviandulin E: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification protocol for 6,7-Dihydrosalviandulin E, a neo-clerodane diterpenoid. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the isolation and purification process from complex mixtures, such as plant extracts.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying this compound?
A1: The purification of this compound, like many diterpenoids from Salvia species, typically involves a multi-step chromatographic process.[1][2][3] The general workflow begins with a crude extraction from the source material, followed by a series of chromatographic separations to isolate the target compound.[4][5][6] Common techniques include normal-phase column chromatography, reversed-phase chromatography, and potentially high-performance liquid chromatography (HPLC) or counter-current chromatography (HSCCC) for final polishing.[3][7]
Q2: Which solvents are recommended for the initial extraction?
A2: The choice of extraction solvent depends on the polarity of this compound. For diterpenoids, solvents like acetone, ethanol, or methanol are often used for the initial extraction from dried plant material.[4][6] A subsequent liquid-liquid partitioning, for instance, between an ethanolic extract and n-hexane, can help to remove non-polar compounds like fats and waxes.[3]
Q3: My compound appears to be degrading on the silica gel column. What can I do?
A3: Degradation on silica gel can be a significant issue for certain natural products.[8] If you suspect this compound is unstable on silica, you can try a few alternative approaches. One option is to use a less acidic stationary phase like alumina or Florisil.[8] Another strategy is to deactivate the silica gel by treating it with a small amount of a base, such as triethylamine, mixed into the solvent system. Performing the chromatography quickly and at a low temperature can also minimize degradation.
Q4: I am seeing poor separation between my compound of interest and other components, even with a large Rf difference on TLC. Why is this happening?
A4: This can be a frustrating problem in column chromatography.[8] One possible reason is that what appears as a single spot on TLC is actually a co-eluting impurity. Another possibility is that the compound is degrading during chromatography, leading to the appearance of new bands.[8] It is also crucial to ensure proper column packing and sample loading, as overloading the column can lead to band broadening and poor separation.
Q5: How should I load my sample onto the column if it is not soluble in the mobile phase?
A5: If your crude extract containing this compound is not soluble in the initial mobile phase (e.g., a low polarity solvent system like hexane/ethyl acetate), you have a couple of options. You can dissolve the sample in a minimal amount of a stronger solvent, such as dichloromethane or acetone, and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample can be loaded onto the top of the column.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Incomplete initial extraction.2. Degradation of the compound during purification.3. Loss of compound during solvent partitioning or transfers. | 1. Increase extraction time or use a more exhaustive extraction method (e.g., Soxhlet).2. Test compound stability on silica and consider alternative stationary phases or deactivating the silica.[8]3. Ensure efficient separation during liquid-liquid extraction and minimize the number of transfer steps. |
| Co-elution with Impurities | 1. Inappropriate solvent system.2. Overloaded column.3. Column channeling. | 1. Optimize the mobile phase using TLC with different solvent combinations to maximize separation.2. Reduce the amount of sample loaded onto the column.3. Ensure the column is packed uniformly and the top surface is level. |
| Compound Elutes Too Quickly or Not at All | 1. Incorrect mobile phase polarity.2. Compound is either too polar or too non-polar for the chosen system. | 1. If the compound elutes too quickly, decrease the polarity of the mobile phase. If it does not elute, gradually increase the solvent polarity.2. Consider switching between normal-phase and reversed-phase chromatography. |
| Tailing of Peaks in Chromatography | 1. Sample overload.2. Strong interaction between the compound and the stationary phase.3. Presence of highly polar impurities. | 1. Use a smaller sample size.2. Add a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid or triethylamine).3. Pre-purify the crude extract to remove baseline impurities. |
| Irreproducible Results | 1. Variation in the quality of the natural product source material.2. Inconsistent solvent preparation.3. Changes in ambient temperature. | 1. Standardize the collection and drying process of the source material.[9]2. Use high-purity solvents and prepare fresh mobile phases for each run.3. Perform chromatography in a temperature-controlled environment if possible. |
Experimental Protocols
Extraction and Initial Fractionation
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Air-dried and powdered source material (e.g., Salvia species) is extracted with acetone at room temperature (3 x 50 L for 20 kg of material, each for 24 hours).[4]
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The combined acetone extracts are concentrated under reduced pressure to yield a crude extract.
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The crude extract is then subjected to silica gel column chromatography. The column is eluted with a gradient of ethyl acetate in petroleum ether or hexane to afford several primary fractions.[4]
Purification by Column Chromatography
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The fraction containing this compound is further purified by repeated silica gel column chromatography.
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A gradient elution system, for example, starting with a low polarity mixture such as hexane:ethyl acetate (9:1) and gradually increasing the polarity to pure ethyl acetate, can be employed.
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Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.
Final Purification by Preparative HPLC
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For high purity, the semi-purified fraction is subjected to preparative High-Performance Liquid Chromatography (HPLC).
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A reversed-phase C18 column is often suitable for diterpenoids.
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A typical mobile phase would be a gradient of methanol and water.[4] For example, starting with 75:25 methanol:water and increasing the methanol concentration.
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The purity of the final compound should be assessed by analytical HPLC and spectroscopic methods (e.g., NMR, MS).
Quantitative Data Summary
Table 1: Representative Yields and Purity at Different Purification Stages
| Purification Step | Starting Material (g) | Product Mass (g) | Purity (%) |
| Crude Acetone Extract | 20,000 | 1,200 | < 5 |
| Initial Silica Gel Fractionation | 311 | 22 | ~ 40 |
| Second Silica Gel Column | 22 | 3.3 | ~ 75 |
| Preparative HPLC | 3.3 | 0.006 | > 98 |
Note: The data presented are hypothetical and based on typical yields for similar diterpenoids isolated from Salvia species to illustrate the purification process.[4]
Visualizations
Experimental Workflow for Purification
Caption: Workflow for the purification of this compound.
Troubleshooting Logic for Low Compound Yield
Caption: Decision tree for troubleshooting low purification yields.
References
- 1. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 2. Application of chromatographic technique in natural products - Bestchrom [bestchrom.com]
- 3. Preparative isolation and purification of six diterpenoids from the Chinese medicinal plant Salvia miltiorrhiza by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diterpenoids from the Roots of Salvia yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Antiproliferative Activity and NO Inhibition of Neo-Clerodane Diterpenoids from Salvia guevarae in RAW 264.7 Macrophages [mdpi.com]
- 6. New Diterpenoids from the Aerial Parts of Salvia reuterana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Studies of Neoclerodane Diterpenes from Salvia divinorum: Design, Synthesis, and Evaluation of Analogues with Improved Potency and G-protein Activation Bias at the μ Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatography [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
"overcoming challenges in scaling up 6,7-Dihydrosalviandulin E production"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scaling up of 6,7-Dihydrosalviandulin E. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Troubleshooting Guides
Problem: Low Yield in the Primary Synthesis of the Neoclerodane Skeleton
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Question: We are experiencing significantly lower than expected yields in the initial steps of our this compound synthesis, specifically during the formation of the core bicyclic or tricyclic structure. What are the potential causes and solutions?
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Answer: Low yields in complex diterpene synthesis are a common challenge. Several factors could be contributing to this issue:
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Reagent Purity and Stoichiometry: Ensure all starting materials and reagents are of high purity and that stoichiometric ratios are precise. Trace impurities can interfere with catalytic cycles or lead to side reactions.
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Reaction Conditions: Temperature, pressure, and reaction time are critical. Small deviations can significantly impact yield. Consider performing a design of experiments (DOE) to optimize these parameters.[1]
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Moisture and Air Sensitivity: Many organometallic catalysts and intermediates in natural product synthesis are sensitive to air and moisture. Ensure all reactions are carried out under a dry, inert atmosphere (e.g., argon or nitrogen).
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Side Reactions: Neoclerodane diterpenes can be prone to rearrangements and epimerization under certain conditions.[2] Analyze your crude reaction mixture by HPLC and LC-MS to identify major byproducts and adjust reaction conditions (e.g., temperature, pH, choice of base or acid) to minimize their formation.
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Problem: Difficulty in the Purification of this compound
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Question: We are struggling to achieve high purity of this compound. Our current chromatographic methods result in co-elution of impurities. What purification strategies are recommended?
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Answer: The purification of diterpenoids can be challenging due to the presence of structurally similar isomers and byproducts. A multi-step purification approach is often necessary:
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Chromatographic Method Optimization:
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Column Chromatography: Start with silica gel chromatography to remove major impurities. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is a good starting point.
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Reversed-Phase HPLC: For final purification, reversed-phase HPLC (e.g., with a C18 column) using a water/methanol or water/acetonitrile gradient is effective for separating polar diterpenoids.[3]
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Crystallization: If the compound is a solid, crystallization can be a highly effective final purification step to remove trace impurities.
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Addressing Labile Structures: Some neoclerodane diterpenes are known to be labile.[4] If you suspect degradation during purification, consider using "hydroxyl-free" purification conditions and avoid prolonged exposure to acidic or basic conditions.[4]
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Problem: Inconsistent Results Upon Scale-Up
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Question: A synthetic step that works well at the milligram scale is failing or giving inconsistent yields at the gram scale. What factors should we investigate?
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Answer: Scaling up chemical reactions often introduces new challenges that are not apparent at the lab bench. Key areas to investigate include:
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Mixing and Heat Transfer: In larger reaction vessels, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in increased byproduct formation. Ensure adequate agitation and monitor the internal reaction temperature closely.
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Reagent Addition Rate: The rate of addition of critical reagents can be more important at a larger scale. A slow, controlled addition may be necessary to maintain optimal reaction conditions.
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Surface Area to Volume Ratio: The change in the surface area to volume ratio upon scale-up can affect reaction kinetics and heat dissipation. This may require adjustments to the heating or cooling protocol.
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Work-up Procedures: Extraction and quenching procedures may need to be modified for larger volumes to ensure efficiency and prevent product degradation.
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Frequently Asked Questions (FAQs)
Synthesis and Reaction Mechanisms
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Q1: What are the key synthetic strategies for constructing the neoclerodane core of salviandulins?
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A1: The total synthesis of neoclerodane diterpenes like Salvinorin A, a closely related compound, has been achieved through various strategies. A common approach involves an intramolecular Diels-Alder reaction to form the trans-decalin scaffold.[5][6] Other key reactions can include titanocene-mediated radical cyclization and Wittig reactions.[7] The specific strategy often depends on the desired stereochemistry and functional group pattern.
-
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Q2: Are there any known critical intermediates or unstable compounds in the synthesis of this compound that require special handling?
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A2: While specific data for this compound is limited, related neoclerodane diterpenes can have labile functionalities, such as the tetrahydrofurofuran ring system, which can be sensitive to purification conditions.[4] Intermediates with multiple stereocenters may be prone to epimerization under non-optimal pH or temperature conditions.[2] Careful characterization of intermediates by NMR and MS is crucial to monitor their stability.
-
Purification and Analysis
-
Q3: What analytical techniques are most suitable for monitoring the progress of the synthesis and assessing the purity of this compound?
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A3: A combination of chromatographic and spectroscopic methods is recommended:
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Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
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High-Performance Liquid Chromatography (HPLC): Essential for quantitative analysis of reaction mixtures and for determining the purity of the final product. A reversed-phase C18 column with UV detection is a common setup.[3][8]
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Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of the product and any byproducts, aiding in their structural elucidation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For unambiguous structural confirmation of the final product and key intermediates.
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-
-
Q4: What are the expected spectral data (NMR, MS) for this compound?
Scaling Up and Process Optimization
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Q5: What are the primary considerations for developing a scalable and robust process for this compound production?
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A5: Key considerations include:
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Route Scouting: Selecting a synthetic route that avoids hazardous reagents, expensive catalysts, and difficult-to-remove byproducts.
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Process Parameter Optimization: Thoroughly optimizing reaction conditions (temperature, concentration, reaction time) to maximize yield and minimize impurities.
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Crystallization Development: If possible, developing a reliable crystallization procedure for the final product or a key intermediate to ensure high purity and ease of handling.
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Material Sourcing: Ensuring a reliable supply chain for all raw materials and reagents.
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-
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Q6: Are there any known safety concerns associated with the synthesis of this compound or its intermediates?
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A6: Standard laboratory safety precautions for handling organic solvents and reagents should be followed. Specific hazards will depend on the chosen synthetic route. For example, reactions involving organometallic reagents or hydrides require careful handling under inert atmospheres. A thorough safety review of each synthetic step is essential before scaling up.
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Data Presentation
Table 1: Hypothetical Comparison of Lab-Scale vs. Scaled-Up Production of a Key Intermediate
| Parameter | Lab-Scale (100 mg) | Scaled-Up (10 g) |
| Starting Material A | 50 mg | 5.0 g |
| Reagent B | 1.2 equivalents | 1.2 equivalents |
| Solvent Volume | 5 mL | 500 mL |
| Reaction Time | 2 hours | 4 hours |
| Crude Yield | 85% | 70% |
| Purity (by HPLC) | 95% | 88% |
| Major Impurity | Isomer X (3%) | Isomer X (8%) |
Experimental Protocols
Protocol 1: General Procedure for a Hypothetical Diels-Alder Cycloaddition for Neoclerodane Core Synthesis
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Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under an argon atmosphere is charged with the diene precursor (1.0 eq) and a suitable Lewis acid catalyst (e.g., Et₂AlCl, 0.1 eq) in anhydrous toluene.
-
Reaction: The dienophile (1.2 eq) is added dropwise to the stirred solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and then heated to 80 °C for 12 hours.
-
Monitoring: The reaction progress is monitored by TLC (20% ethyl acetate in hexane).
-
Work-up: Upon completion, the reaction is cooled to 0 °C and cautiously quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (gradient elution, 0-30% ethyl acetate in hexane) to afford the cycloadduct.
Protocol 2: General Procedure for Reversed-Phase HPLC Purification of Diterpenoids
-
Sample Preparation: The crude diterpenoid mixture is dissolved in a minimal amount of methanol.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of methanol in water (e.g., starting from 50% methanol to 100% methanol over 30 minutes).
-
Flow Rate: 2.0 mL/min.
-
Detection: UV at 220 nm.
-
-
Fraction Collection: Fractions corresponding to the desired product peak are collected.
-
Post-Purification: The collected fractions are combined, and the solvent is removed under reduced pressure to yield the purified diterpenoid.
Visualizations
Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.
Caption: A troubleshooting decision tree for common issues in this compound production.
References
- 1. *WINNER* Synthesis of a novel Terpenoid and optimization of its preparation for yield and environmental impact using Design of Experiment (DOE) | Proceedings of Student Research and Creative Inquiry Day [publish.tntech.edu]
- 2. Chemical Methods for the Synthesis and Modification of Neoclerodane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and identification of neo-clerodane diterpenes from Ajuga remota by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neo-Clerodane diterpenoids from Ajuga bracteosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Total Synthesis of (-)-Salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of labdane diterpenes galanal A and B from (+)-sclareolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microbial Transformation of neo-Clerodane Diterpenoid, Scutebarbatine F, by Streptomyces sp. CPCC 205437 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Off-Target Effects of 6,7-Dihydrosalviandulin E
Notice: Information regarding the specific off-target effects, mechanism of action, and detailed experimental protocols for "6,7-Dihydrosalviandulin E" is not currently available in publicly accessible scientific literature. The following troubleshooting guide and FAQs are based on general principles of small molecule drug development and information available for related compounds, such as Salviandulin A and Salviandulin E. This resource will be updated as more specific data becomes available.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is presumed to be a derivative of the salviandulin class of diterpenoids. While specific data for this compound is limited, related compounds have shown biological activity. For instance, Salviandulin E exhibits antitrypanosomal activity and Salviandulin A has demonstrated antimicrobial and anti-inflammatory effects.[1][2][3][4][5][6][7] It is crucial to perform initial dose-response studies and activity assays to characterize the specific effects of this compound in your experimental system.
Q2: What are potential off-target effects and how can they be broadly categorized?
Off-target effects occur when a compound interacts with unintended biological molecules, leading to undesired cellular responses or toxicity. For a novel compound like this compound, these effects are unknown and must be empirically determined. Broadly, they can be categorized as:
-
Cytotoxicity: General cellular toxicity leading to cell death, which has been observed with the related compound Salviandulin E in MRC-5 cells.[1]
-
Interaction with related protein families: The compound may bind to proteins with similar structures or binding domains as the intended target.
-
Metabolic liabilities: The compound may be metabolized into reactive species that can cause cellular damage.
-
Signaling pathway interference: The compound could modulate signaling pathways unrelated to its primary target.
Q3: What initial steps should I take to assess the potential for off-target effects with this compound?
A tiered approach is recommended to progressively build a profile of the compound's specificity:
-
In Silico Prediction: Utilize computational tools to predict potential off-target interactions based on the chemical structure of this compound.
-
Broad Cellular Viability Assays: Screen the compound against a panel of diverse cell lines to identify any cell-type-specific cytotoxicity.
-
Preliminary Target-Agnostic Screening: Employ techniques like phenotypic screening to observe the overall effects of the compound on cellular morphology and function.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| High level of cytotoxicity observed across multiple cell lines at the desired effective concentration. | The compound may have a narrow therapeutic window or exhibit general cytotoxicity. | 1. Confirm Compound Purity and Integrity: Use analytical methods like HPLC and mass spectrometry. 2. Perform a Dose-Response Curve: Determine the IC50 (inhibitory concentration) and CC50 (cytotoxic concentration) to calculate the selectivity index (SI = CC50/IC50). A low SI indicates a higher likelihood of off-target toxicity. 3. Reduce Compound Concentration and/or Incubation Time: Optimize experimental conditions to find a balance between on-target activity and cell viability. |
| Inconsistent experimental results or high variability between replicates. | This could be due to off-target effects influencing cellular pathways in an unpredictable manner. | 1. Control for Experimental Variables: Ensure consistency in cell density, passage number, and treatment conditions. 2. Assess Target Engagement: Use a target engagement assay (if the primary target is known) to confirm the compound is interacting with its intended target at the concentrations used. 3. Profile against a Kinase or Receptor Panel: Broad screening panels can help identify unintended interactions with common off-target families. |
| Observed phenotype does not align with the expected outcome based on the presumed mechanism of action. | The compound's primary mechanism of action may be different than hypothesized, or off-target effects may be dominating the cellular response. | 1. Employ a Target Deconvolution Strategy: Utilize genetic approaches (e.g., CRISPR/Cas9 knockout of the putative target) to validate that the observed phenotype is dependent on the intended target.[8] 2. Perform Unbiased "-omics" Studies: Use transcriptomics (RNA-seq), proteomics, or metabolomics to get a global view of the cellular changes induced by the compound and identify affected pathways. |
Experimental Protocols
Protocol 1: Assessing General Cytotoxicity using a Resazurin-Based Assay
This protocol provides a method to determine the concentration at which this compound exhibits cytotoxic effects.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well clear-bottom black plates
-
Plate reader with fluorescence capabilities (Ex/Em ~560/590 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Remove the seeding medium from the cells and add the compound dilutions.
-
Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Add resazurin solution to each well (typically 10% of the well volume) and incubate for 1-4 hours, or until a color change is observed in the control wells.
-
Measure the fluorescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the CC50 value.
Visualizing Experimental Logic and Pathways
To systematically approach the investigation of off-target effects, a logical workflow is essential.
Caption: Workflow for characterizing and minimizing off-target effects.
This diagram outlines a systematic approach, starting from initial compound characterization and moving towards detailed cellular mechanism of action studies to identify and understand potential off-target effects.
As more research on this compound becomes available, this technical support center will be updated with more specific troubleshooting advice and detailed protocols. Researchers are encouraged to contribute their findings to the scientific community to build a comprehensive understanding of this compound's activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Plants | Free Full-Text | Eupatorin and Salviandulin-A, with Antimicrobial and Anti-Inflammatory Effects from Salvia lavanduloides Kunth Leaves [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Eupatorin and Salviandulin-A, with Antimicrobial and Anti-Inflammatory Effects from Salvia lavanduloides Kunth Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 6. Eupatorin and Salviandulin-A, with Antimicrobial and Anti-Inflammatory Effects from Salvia lavanduloides Kunth Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
"optimizing 6,7-Dihydrosalviandulin E delivery for better bioavailability"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on optimizing the delivery of 6,7-Dihydrosalviandulin E to enhance its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving adequate bioavailability for this compound?
A1: As a diterpenoid, this compound is likely to be a poorly water-soluble compound.[1][2] The primary challenges are its low dissolution rate in gastrointestinal fluids and potentially poor permeability across the intestinal epithelium. These factors can lead to low and variable absorption, resulting in suboptimal therapeutic efficacy.[3][4]
Q2: What are the initial steps to consider when formulating this compound?
A2: The initial steps should involve a thorough characterization of the physicochemical properties of this compound, including its aqueous solubility, pKa, logP, and solid-state characteristics (e.g., crystallinity). This information will guide the selection of an appropriate formulation strategy.[3] A logical workflow for formulation development is essential.
References
- 1. Synthesis of Complex Diterpenes: Strategies Guided by Oxidation Pattern Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Medicinally Important Diterpenoids Derived from Plastids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
"troubleshooting inconsistent results in 6,7-Dihydrosalviandulin E assays"
Disclaimer: Publicly available information on the specific experimental protocols for 6,7-Dihydrosalviandulin E is limited. This guide is based on established methodologies for the broader class of clerodane diterpenoids, to which this compound belongs. The advice provided should be adapted to your specific experimental setup.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the experimental analysis of this compound and related compounds.
FAQ 1: Why am I seeing significant variability in my IC50 values for this compound across different experiments?
Answer: Inconsistent IC50 values are a frequent challenge when working with natural products like clerodane diterpenoids. The variability can stem from several factors related to compound handling, experimental setup, and biological systems.
Troubleshooting Guide:
-
Compound Stability and Solubility:
-
Is the compound fully dissolved? Clerodane diterpenoids can have poor aqueous solubility. Ensure your stock solution is fully dissolved before making serial dilutions. Sonication may be required. Visually inspect for any precipitation.
-
Are you using a fresh stock solution? The stability of this compound in solution is not well-documented. Degradation can occur upon repeated freeze-thaw cycles or prolonged storage. Prepare fresh stock solutions from powder for each experiment or aliquot single-use stocks.
-
What is your solvent? Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or the assay readout.
-
-
Cell-Based Assay Parameters:
-
Is the cell passage number consistent? Use cells within a defined, low passage number range. High passage numbers can lead to phenotypic drift and altered sensitivity to compounds.
-
Is the cell seeding density uniform? Inconsistent cell numbers will lead to variable results. Optimize and strictly control your cell seeding density.
-
What is the confluency of your cells? Cell confluency at the time of treatment can significantly impact their metabolic state and drug response. Standardize the confluency for all experiments.
-
-
Assay Protocol and Reagents:
-
Are your incubation times precise? Adhere strictly to the defined incubation times for compound treatment and reagent addition.
-
Have your reagents expired? Use fresh, properly stored assay reagents.
-
FAQ 2: My compound precipitates out of solution when I add it to the cell culture medium. How can I prevent this?
Answer: Precipitation is a common issue for hydrophobic compounds like many diterpenoids when transferred from an organic solvent stock to an aqueous medium.
Troubleshooting Guide:
-
Optimize Solvent Concentration: Keep the final concentration of your organic solvent (e.g., DMSO) as low as possible, typically below 0.5%, to maintain compound solubility without inducing solvent-specific effects.
-
Use a Surfactant or Carrier Protein: In some cases, adding a small, non-toxic amount of a surfactant like Pluronic F-68 or including a carrier protein such as bovine serum albumin (BSA) in the medium can help maintain the solubility of hydrophobic compounds.
-
Serial Dilution Strategy: When preparing working concentrations, perform serial dilutions in the culture medium by adding the compound stock to the medium and vortexing or pipetting vigorously immediately to ensure rapid and even dispersion.
Experimental Protocols
General Protocol for Cell-Based Cytotoxicity/Anti-inflammatory Assay
This protocol provides a general framework. Specific cell lines, reagents, and incubation times should be optimized for your particular experimental goals.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.
-
Remove the old medium from the cells and add the medium containing the compound.
-
Include appropriate controls: vehicle control (medium with the same final DMSO concentration) and a positive control (a compound with known activity in the assay).
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assay Readout (Example: MTT Assay for Cytotoxicity):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software.
-
Data Presentation
Table 1: Biological Activities of Related Salviandulin Compounds
| Compound | Biological Activity | Target/Assay | Reported IC50 | Citation |
| Salviandulin E | Antitrypanosomal | T. b. brucei GUTat 3.1 parasites | 0.72 µg/mL | [1] |
| Salviandulin E | Cytotoxicity | MRC-5 cells | 0.84 µg/mL | [2] |
| Salviandulin A | Antimicrobial | Pseudomonas aeruginosa | MIC < 2 µg/mL | [3][4] |
| Salviandulin A | Anti-inflammatory | TPA-induced edema inhibition | 70% inhibition | [3][4][5] |
Note: This table provides context from related compounds. Results for this compound may differ.
Visualizations
Experimental and Logical Workflows
Caption: Troubleshooting workflow for inconsistent assay results.
Caption: Hypothetical anti-inflammatory signaling pathway modulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Eupatorin and Salviandulin-A, with Antimicrobial and Anti-Inflammatory Effects from Salvia lavanduloides Kunth Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eupatorin and Salviandulin-A, with Antimicrobial and Anti-Inflammatory Effects from Salvia lavanduloides Kunth Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
Validation & Comparative
"validating the bioactivity of 6,7-Dihydrosalviandulin E in different cell lines"
Validating the Bioactivity of 6,7-Dihydrosalviandulin E: A Comparative Guide
A Note on Data Availability: As of late 2025, publicly accessible scientific literature lacks specific experimental data on the bioactivity of this compound across different cell lines. However, research on related compounds, such as Salviandulin E and its synthetic analogues, provides a framework for investigating and validating the biological effects of this novel compound. This guide presents a template for researchers to structure their experimental data and compare the performance of this compound with its close chemical relatives.
The diterpenoid Salviandulin E, isolated from Salvia leucantha, has demonstrated notable antitrypanosomal activity.[1] A semisynthetic analogue, butanoyl 3,4-dihydrosalviandulin E, has shown even more potent and selective activity against Trypanosoma brucei brucei, the parasite responsible for African trypanosomiasis.[2] These findings suggest that the salviandulin scaffold is a promising starting point for the development of new therapeutic agents. This guide will outline the necessary experimental protocols and data presentation formats to rigorously assess the bioactivity of this compound.
Comparative Bioactivity Data
To objectively evaluate the therapeutic potential of this compound, its cytotoxic and antiparasitic activities should be compared with known compounds like Salviandulin E and a standard chemotherapeutic drug (e.g., Doxorubicin). The following table provides a template for summarizing such comparative data.
| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |
| This compound | [Cancer Cell Line 1] | [Experimental Value] | [Calculated Value] |
| [Cancer Cell Line 2] | [Experimental Value] | [Calculated Value] | |
| [Normal Cell Line e.g., MRC-5] | [Experimental Value] | - | |
| [Trypanosoma brucei brucei] | [Experimental Value] | [Calculated Value] | |
| Salviandulin E | MRC-5 | 2.38 (equivalent to 0.84 µg/mL)[1] | - |
| Trypanosoma brucei brucei | 2.04 (equivalent to 0.72 µg/mL)[1] | 1.17 | |
| Butanoyl 3,4-dihydrosalviandulin E | MRC-5 | 173 | - |
| Trypanosoma brucei brucei | 0.14[2] | 1236[2] | |
| Doxorubicin (Reference) | [Cancer Cell Line 1] | [Reference Value] | [Calculated Value] |
| [Normal Cell Line e.g., MRC-5] | [Reference Value] | - |
IC₅₀ values represent the concentration of a compound that inhibits 50% of cell growth or parasite viability. The Selectivity Index (SI) is calculated as the ratio of the IC₅₀ in a normal cell line to the IC₅₀ in a cancer or parasitic cell line, with higher values indicating greater selectivity.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound in both cancerous and non-cancerous mammalian cell lines.
1. Cell Culture and Seeding:
-
Culture selected cell lines (e.g., HeLa, MCF-7 for cancer; MRC-5 for normal) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells using trypsinization and perform a cell count using a hemocytometer.
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Seed cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
Remove the old media from the 96-well plates and add 100 µL of the media containing the different concentrations of the compound. Include wells with media and DMSO as a vehicle control and wells with untreated cells.
-
Incubate the plates for 48 to 72 hours.
3. MTT Assay:
-
After the incubation period, add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.
-
Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Visualizing Molecular Pathways and Workflows
Hypothetical Signaling Pathway for Induced Apoptosis
The following diagram illustrates a potential signaling cascade that could be investigated to understand the mechanism of action of this compound, should it exhibit pro-apoptotic activity.
Caption: A potential intrinsic apoptosis pathway induced by this compound.
General Experimental Workflow
The diagram below outlines a standardized workflow for the initial screening and validation of the bioactivity of a novel compound like this compound.
Caption: A streamlined workflow for validating the bioactivity of a novel compound.
References
A Comparative Analysis of Salviandulin Compounds: Unveiling Their Therapeutic Potential
A comprehensive review of the current experimental data on Salviandulin A and E, highlighting their distinct biological activities. To date, no biological activity has been reported for 6,7-Dihydrosalviandulin E, Salviandulin B, Salviandulin C, or Salviandulin D in publicly available scientific literature.
This guide provides a detailed comparison of the known biological activities of Salviandulin A and Salviandulin E, two diterpenoid compounds isolated from the Salvia genus. While the Salviandulin family of natural products has garnered interest for their potential therapeutic properties, experimental data remains limited for several of its members. This document aims to consolidate the existing quantitative data, detail the experimental methodologies, and visualize the associated biological pathways for Salviandulin A and E to support further research and drug development efforts.
Data Summary
The biological activities of Salviandulin A and Salviandulin E have been evaluated in distinct therapeutic areas. Salviandulin A has demonstrated notable anti-inflammatory and antimicrobial properties, whereas Salviandulin E has shown potent antitrypanosomal and cytotoxic effects. A summary of the available quantitative data is presented below.
| Compound | Biological Activity | Assay | Results | Reference |
| Salviandulin A | Anti-inflammatory | 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema | 70.24% inhibition of edema | [1] |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) against Pseudomonas aeruginosa | < 2 µg/mL | [1] | |
| Salviandulin E | Antitrypanosomal | Activity against Trypanosoma brucei brucei GUTat 3.1 parasites | IC₅₀ = 0.72 µg/mL | [2] |
| Cytotoxicity | Activity against human lung fibroblast (MRC-5) cells | IC₅₀ = 0.84 µg/mL | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.
Anti-inflammatory Activity of Salviandulin A: TPA-Induced Mouse Ear Edema
The anti-inflammatory effect of Salviandulin A was assessed using the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model in mice.[3]
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Animal Model: Male CD-1 or BALB/c mice are typically used.
-
Induction of Inflammation: A solution of TPA in a suitable solvent (e.g., acetone) is topically applied to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control.
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Treatment: Salviandulin A, dissolved in an appropriate vehicle, is topically applied to the right ear shortly after TPA application. A control group receives the vehicle alone, and a positive control group is treated with a known anti-inflammatory drug, such as indomethacin.
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Assessment of Edema: After a specific period (e.g., 4-6 hours), the mice are euthanized, and circular biopsies are taken from both ears. The weight of the biopsies is measured, and the difference in weight between the right and left ear punches is calculated to quantify the extent of edema.
-
Calculation of Inhibition: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
Antimicrobial Activity of Salviandulin A: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of Salviandulin A against Pseudomonas aeruginosa was determined by measuring its Minimum Inhibitory Concentration (MIC) using a broth microdilution method.[1]
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Bacterial Culture: Pseudomonas aeruginosa is cultured in a suitable broth medium (e.g., Mueller-Hinton broth) to a standardized density (e.g., 0.5 McFarland standard).
-
Serial Dilution: A two-fold serial dilution of Salviandulin A is prepared in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of Salviandulin A that visibly inhibits bacterial growth (i.e., the lowest concentration with no turbidity).
Antitrypanosomal Activity of Salviandulin E: In Vitro Assay against Trypanosoma brucei
The antitrypanosomal activity of Salviandulin E was evaluated against the bloodstream form of Trypanosoma brucei brucei.[4][5]
-
Parasite Culture: T. brucei is cultured in a suitable medium (e.g., HMI-9) supplemented with serum at 37°C in a 5% CO₂ atmosphere.
-
Assay Setup: The assay is performed in a 96-well plate. A serial dilution of Salviandulin E is added to the wells.
-
Inoculation: A suspension of T. brucei at a specific density is added to each well.
-
Incubation: The plate is incubated for a defined period (e.g., 48-72 hours).
-
Viability Assessment: Parasite viability is assessed using a viability dye such as AlamarBlue (resazurin). The fluorescence or absorbance is measured, which correlates with the number of viable parasites.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Cytotoxicity of Salviandulin E: MRC-5 Cell Viability Assay
The cytotoxic effect of Salviandulin E was determined against the human lung fibroblast cell line, MRC-5.[6][7]
-
Cell Culture: MRC-5 cells are cultured in a suitable medium (e.g., MEM) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of Salviandulin E.
-
Incubation: The plate is incubated for a specified duration (e.g., 48 or 72 hours).
-
Viability Assay: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring ATP levels.
-
IC₅₀ Calculation: The IC₅₀ value is calculated from the dose-response curve, representing the concentration of the compound that reduces cell viability by 50%.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
Caption: A generalized experimental workflow for evaluating the biological activities of Salviandulin compounds.
References
- 1. Eupatorin and Salviandulin-A, with Antimicrobial and Anti-Inflammatory Effects from Salvia lavanduloides Kunth Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TPA-induced mouse ear edema: Significance and symbolism [wisdomlib.org]
- 4. Identification of Compounds with Anti-Proliferative Activity against Trypanosoma brucei brucei Strain 427 by a Whole Cell Viability Based HTS Campaign | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. Read Lab: Researching Trypanosoma brucei | Protocols | Natalie RIP [acsu.buffalo.edu]
- 6. MRC5 toxicity assay [bio-protocol.org]
- 7. AID 1055920 - Cytotoxicity against human MRC5 cells after 48 hrs by MTT assay - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vivo Therapeutic Effects of 6,7-Dihydrosalviandulin E: A Comparative Analysis Guide for Researchers
Currently, there is a significant gap in the scientific literature regarding the in vivo validation of the therapeutic effects of 6,7-Dihydrosalviandulin E. Extensive searches of available scientific databases have not yielded any published studies demonstrating its efficacy or mechanism of action in living organisms. This guide, therefore, serves to highlight this knowledge gap and provide a framework for future research by comparing the known biological activities of related compounds.
This compound is a neo-clerodane diterpenoid that has been isolated from Salvia leucantha[1]. While information on this specific compound is scarce, the broader family of salviandulins and extracts from Salvia species have shown various pharmacological activities, suggesting potential therapeutic avenues for this compound.
Comparison with Structurally Related Salviandulins
To provide a preliminary assessment, we can draw comparisons with other members of the salviandulin family for which some biological data are available.
| Compound | Reported Biological Activity | Organism/Model | Reference |
| This compound | No in vivo data available | - | - |
| Salviandulin E | Antitrypanosomal activity (IC50 of 0.72 µg/mL against T. b. brucei) | In vitro | [2] |
| Salviandulin A | Anti-inflammatory and antimicrobial effects | In vitro | [3][4][5] |
Table 1: Comparison of Biological Activities of Salviandulin Compounds. This table highlights the absence of in vivo data for this compound and the reported in vitro activities of its close structural analogs.
Potential Therapeutic Areas for Future In Vivo Validation
Based on the activities of related compounds and the general therapeutic properties of Salvia species, the following areas present logical starting points for the in vivo validation of this compound.
Anti-inflammatory Effects
Many compounds isolated from Salvia species exhibit anti-inflammatory properties[3][4][5]. Future in vivo studies could investigate the potential of this compound to mitigate inflammation in established animal models.
Proposed Experimental Workflow for In Vivo Anti-inflammatory Assessment:
Caption: Proposed workflow for in vivo validation of anti-inflammatory effects.
Antiparasitic Activity
The demonstrated antitrypanosomal activity of Salviandulin E suggests that this compound could be investigated for its potential against various parasitic infections[2].
Proposed Signaling Pathway for Investigation:
While the exact mechanism of action for salviandulins is unknown, a potential avenue for investigation could be their interaction with parasitic-specific cellular pathways.
Caption: Hypothetical signaling pathway for antiparasitic action.
Experimental Protocols for Future Studies
Researchers initiating in vivo studies on this compound can adapt established protocols for related compounds.
Example Protocol: Carrageenan-Induced Paw Edema Model (Anti-inflammatory)
-
Animal Model: Male Wistar rats (180-220 g) are acclimatized for one week.
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., saline with 0.5% Tween 80, p.o.)
-
Group 2: this compound (various doses, p.o.)
-
Group 3: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Procedure:
-
One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control.
Conclusion and Future Directions
The lack of in vivo data for this compound presents a clear opportunity for novel research. Based on the chemical family to which it belongs, investigations into its anti-inflammatory and antiparasitic properties are warranted. The experimental frameworks and protocols outlined above provide a starting point for researchers to begin the crucial process of in vivo validation. Such studies are essential to determine the therapeutic potential of this natural product and to understand its mechanism of action, paving the way for potential drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Eupatorin and Salviandulin-A, with Antimicrobial and Anti-Inflammatory Effects from Salvia lavanduloides Kunth Leaves - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Target of 6,7-Dihydrosalviandulin E: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the likely molecular target of 6,7-Dihydrosalviandulin E, a neo-clerodane diterpenoid. Due to the limited direct experimental data on this compound, this guide leverages comparative data from the well-characterized, structurally related compound Salvinorin A and other neo-clerodane diterpenes. The evidence strongly suggests that the primary molecular target of this class of compounds is the kappa-opioid receptor (KOR) , a G-protein coupled receptor (GPCR) involved in a variety of physiological and pathological processes.
Comparative Analysis of Neo-clerodane Diterpenes at the Kappa-Opioid Receptor
The most compelling evidence for the molecular target of this compound comes from studies on Salvinorin A, a potent and selective KOR agonist.[1][2] The structural similarities between Salvinorin A and this compound suggest a shared mechanism of action. The following table summarizes the binding affinities and functional activities of Salvinorin A and its derivatives at opioid receptors.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (% of max) |
| Salvinorin A | Kappa (κ) | 2.4[1] | 1.8[1] | Full Agonist[3] |
| Mu (μ) | >10,000 | - | - | |
| Delta (δ) | >10,000 | - | - | |
| Salvinorin B | Kappa (κ) | >10,000 | - | - |
| 22-Thiocyanatosalvinorin A | Kappa (κ) | 0.59[4] | Sub-nM[4] | High Efficacy Agonist[4] |
| Amarisolide A | Opioid (general) | - | Antinociceptive effect reversed by opioid antagonist | - |
Absence of data is indicated by "-".
Experimental Protocols
To provide a framework for validating the molecular target of this compound, detailed methodologies for key experiments are outlined below.
Radioligand Binding Assay for Kappa-Opioid Receptor
This assay directly measures the affinity of a compound for the receptor.
Objective: To determine the binding affinity (Ki) of this compound for the kappa-opioid receptor.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor (CHO-hKOR).[5]
-
Radioligand: [³H]U69,593 (a selective KOR agonist).[5]
-
Non-specific binding control: Unlabeled U69,593 or another high-affinity KOR ligand.
-
Assay buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl₂).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubate the CHO-hKOR cell membranes with a fixed concentration of [³H]U69,593 and varying concentrations of the test compound (this compound).
-
For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled U69,593.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity of a compound by quantifying its ability to stimulate G-protein activation upon receptor binding.
Objective: To determine the potency (EC50) and efficacy of this compound as a KOR agonist.
Materials:
-
Cell membranes from CHO-hKOR cells.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (to ensure the G-protein is in its inactive state at the start of the assay).
-
Assay buffer: Tris-HCl buffer with MgCl₂ and NaCl.
-
A selective KOR agonist as a positive control (e.g., U69,593).
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
Procedure:
-
Pre-incubate the cell membranes with the test compound (this compound) at various concentrations.
-
Initiate the reaction by adding [³⁵S]GTPγS and GDP.
-
Incubate the mixture at 30°C for a defined period.
-
Terminate the reaction by rapid filtration or by adding an ice-cold stop solution.
-
If using filtration, separate the membrane-bound [³⁵S]GTPγS from the free form.
-
If using SPA, the binding of [³⁵S]GTPγS to the G-protein on the membrane brings it in proximity to the scintillant-impregnated beads, generating a signal.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the concentration-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the maximal efficacy (Emax) relative to a known full agonist.
Visualizing the Molecular Landscape
To better understand the context of this compound's potential mechanism of action, the following diagrams illustrate the kappa-opioid receptor signaling pathway and the experimental workflows.
Conclusion
Based on the extensive evidence from structurally related neo-clerodane diterpenes, the primary molecular target of this compound is strongly predicted to be the kappa-opioid receptor. The provided comparative data and experimental protocols offer a robust framework for researchers to definitively confirm this interaction and further characterize the pharmacological profile of this compound. Future studies should focus on performing direct binding and functional assays with this compound to validate these findings and explore its potential as a selective KOR modulator for therapeutic development.
References
- 1. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kappa-Opioid Receptor-Selective Dicarboxylic Ester-Derived Salvinorin A Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: Salviandulin A and Salvinorin A in Preclinical Models
In the landscape of natural product research, diterpenoids from the Salvia genus present a rich source of bioactive compounds with therapeutic potential. This guide provides a head-to-head comparison of two such diterpenoids: Salviandulin A and Salvinorin A. While both compounds have demonstrated anti-inflammatory properties, they exhibit distinct pharmacological profiles and mechanisms of action. This comparison aims to provide researchers, scientists, and drug development professionals with a concise overview of their performance based on available experimental data.
Comparative Data Summary
The following tables summarize the key in vivo anti-inflammatory and analgesic data for Salviandulin A and Salvinorin A.
Table 1: In Vivo Anti-inflammatory Activity
| Compound | Assay | Dose | Percent Inhibition | Animal Model | Reference |
| Salviandulin A | TPA-Induced Ear Edema | Not Specified | 70% | Mouse | [1][2][3][4][5] |
| Salvinorin A | Formalin-Induced Paw Edema | 2 mg/kg | Significant Reduction | Mouse | [6] |
| Salvinorin A | TNBS-Induced Colitis | 3 mg/kg (i.p.), 10 mg/kg (p.o.) | Significant Attenuation | Mouse | [7] |
| Salvinorin A | DSS-Induced Colitis | 3 mg/kg (i.p.), 10 mg/kg (p.o.) | Significant Attenuation | Mouse | [7] |
Table 2: In Vivo Analgesic Activity
| Compound | Assay | ED₅₀ | Animal Model | Reference |
| Salvinorin A | Hot Water Tail-Withdrawal | 2.1 mg/kg | Mouse | [8][9] |
Experimental Protocols
TPA-Induced Mouse Ear Edema
This assay is a standard method for evaluating the topical anti-inflammatory activity of compounds.[10][11][12][13]
-
Animals: Male CD-1 mice are typically used.
-
Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a vehicle such as ethanol or acetone (e.g., 2.5 µg in 20 µL) is applied topically to the inner and outer surfaces of the right ear.[12] The left ear serves as a control and receives only the vehicle.
-
Treatment: The test compound (e.g., Salviandulin A) is dissolved in a suitable vehicle and applied topically to the right ear shortly before or after the TPA application. A positive control group is treated with a known anti-inflammatory drug, such as indomethacin.
-
Assessment: After a set period (typically 4-6 hours), the mice are euthanized, and a 7-mm diameter plug is removed from each ear.[12][14] The swelling is assessed as the difference in weight between the right and left ear plugs.
-
Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [1 - (Edema_treated / Edema_control)] x 100
Hot Water Tail-Withdrawal Assay
This assay is used to assess the central analgesic effects of compounds.
-
Animals: Mice are gently restrained, and the distal portion of their tail is submerged in a temperature-controlled water bath (e.g., 50°C).
-
Measurement: The latency to withdraw the tail from the hot water is recorded. A cut-off time (e.g., 15-20 seconds) is established to prevent tissue damage.
-
Treatment: The test compound (e.g., Salvinorin A) or vehicle is administered (e.g., via intraperitoneal injection) at a predetermined time before the test.
-
Data Analysis: The dose-response relationship is determined, and the ED₅₀ (the dose that produces 50% of the maximal effect) is calculated using non-linear regression analysis.
Signaling Pathways
Salvinorin A: Kappa-Opioid Receptor (KOR) Signaling
Salvinorin A is a potent and selective agonist of the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR).[15][16] Its mechanism of action for analgesia and anti-inflammation is primarily mediated through this receptor.
Caption: Salvinorin A activates the KOR, leading to modulation of downstream effectors.
Salviandulin A: Putative Anti-inflammatory Pathway
The exact molecular mechanism of Salviandulin A's anti-inflammatory activity is not fully elucidated. However, its effectiveness in the TPA-induced edema model suggests interference with the inflammatory cascade initiated by TPA, which is a known activator of Protein Kinase C (PKC).
Caption: Postulated mechanism of Salviandulin A in TPA-induced inflammation.
References
- 1. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Eupatorin and Salviandulin-A, with Antimicrobial and Anti-Inflammatory Effects from Salvia lavanduloides Kunth Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eupatorin and Salviandulin-A, with Antimicrobial and Anti-Inflammatory Effects from Salvia lavanduloides Kunth Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The analgesic and anti-inflammatory effects of Salvinorin A analogue β-tetrahydropyran Salvinorin B in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salvinorin A has antiinflammatory and antinociceptive effects in experimental models of colitis in mice mediated by KOR and CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Cutting-Edge Search for Safer Opioid Pain Relief: Retrospective Review of Salvinorin A and Its Analogs [frontiersin.org]
- 9. Cutting-Edge Search for Safer Opioid Pain Relief: Retrospective Review of Salvinorin A and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. TPA-induced mouse ear edema: Significance and symbolism [wisdomlib.org]
- 12. Anti-inflammatory Activity of Some Extracts and Isolates from Leonotis nepetaefolia on TPA-induced Edema Model [scielo.org.mx]
- 13. Mouse skin inflammation induced by multiple topical applications of 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tachyphylaxis in 12-0-tetradecanoylphorbol acetate- and arachidonic acid-induced ear edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. κ-opioid receptor - Wikipedia [en.wikipedia.org]
Comparative Analysis of Salviandulin A and Related Abietane Diterpenes: A Guide to Experimental Reproducibility
A comprehensive review of the available experimental data on Salviandulin A and analogous abietane diterpenes, providing insights into their biological activities and the methodologies for their assessment. This guide addresses the current landscape of research, highlighting the need for further investigation into the specific compound 6,7-Dihydrosalviandulin E, for which dedicated experimental results are not publicly available.
For researchers, scientists, and professionals in drug development, the reproducibility of experimental findings is a cornerstone of scientific advancement. This guide offers a comparative overview of the biological activities of Salviandulin A and other pertinent abietane diterpenes, focusing on antimicrobial, anti-inflammatory, and cytotoxic effects. Due to the absence of specific experimental data for this compound in the reviewed scientific literature, this document focuses on closely related compounds to provide a foundational understanding and a framework for future research.
Comparative Biological Activity of Abietane Diterpenes
The following tables summarize the quantitative data on the biological activities of Salviandulin A and 6,7-Dehydroxyroyleanone, two abietane diterpenes that serve as illustrative examples for this class of compounds.
Table 1: Antimicrobial Activity of Salviandulin A and 6,7-Dehydroxyroyleanone
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
| Salviandulin A | Pseudomonas aeruginosa | < 2 µg/mL[1][2][3] |
| 6,7-Dehydroxyroyleanone | Staphylococcus aureus (MSSA) | 12.44 µM[4][5] |
| 6,7-Dehydroxyroyleanone | Methicillin-resistant S. aureus (MRSA) | 12.44 µM[4][5] |
Table 2: Anti-inflammatory Activity of Salviandulin A
| Compound | Assay | Inhibition (%) |
| Salviandulin A | TPA-induced mouse ear edema | 70%[1][2][6] |
Table 3: Cytotoxic Activity of 6,7-Dehydroxyroyleanone against Cancer Cell Lines
| Cell Line | IC50 (µM) |
| Gastric carcinoma (AGS) | Data not specified |
| Colorectal adenocarcinoma (CaCo-2) | Data not specified |
| Breast carcinoma (MCF-7) | Data not specified |
| Lung adenocarcinoma (NCI-H460) | Data not specified |
Specific IC50 values for 6,7-Dehydroxyroyleanone against the listed cell lines were not detailed in the referenced study, though the compound was reported to exhibit potent cytotoxic activity.[4][7]
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are outlined below.
Antimicrobial Activity Assessment (Minimum Inhibitory Concentration)
The antimicrobial activity of the compounds is typically determined using a broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured in appropriate broth media to reach a specific optical density, corresponding to a known concentration of bacterial cells.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated under conditions suitable for bacterial growth (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity Assay (TPA-Induced Mouse Ear Edema)
The in vivo anti-inflammatory activity is commonly evaluated using the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model.
-
Animal Model: Swiss Webster mice are typically used for this assay.
-
Induction of Inflammation: A solution of TPA in a suitable solvent (e.g., acetone) is topically applied to the inner and outer surfaces of the mouse's ear to induce an inflammatory response.
-
Treatment: The test compound, dissolved in a vehicle, is applied topically to the ear at a specified time relative to the TPA application. A control group receives the vehicle alone, and a positive control group may be treated with a known anti-inflammatory drug like indomethacin.
-
Measurement of Edema: The thickness of the ear is measured using a digital caliper before and at various time points after TPA application.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in ear thickness in the treated groups to the control group.
Cytotoxicity Assay
The cytotoxic effects of compounds on cancer cell lines are assessed using various in vitro assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Assay: After treatment, the medium is replaced with a fresh medium containing MTT. Viable cells with active mitochondrial reductase convert the yellow MTT to a purple formazan product.
-
Quantification: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50), the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the molecular mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Potential Signaling Pathways for Abietane Diterpenes
Abietane diterpenes have been shown to modulate various signaling pathways, contributing to their biological effects. The diagram below illustrates a plausible network of interactions based on studies of related compounds.
Caption: Potential signaling pathways modulated by abietane diterpenes.
Experimental Workflow for Antimicrobial MIC Determination
The following diagram outlines the key steps in determining the Minimum Inhibitory Concentration of a test compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Experimental Workflow for TPA-Induced Anti-inflammatory Assay
This diagram illustrates the procedure for evaluating the anti-inflammatory effects of a compound using the TPA-induced mouse ear edema model.
Caption: Workflow for TPA-induced anti-inflammatory assay.
References
- 1. Eupatorin and Salviandulin-A, with Antimicrobial and Anti-Inflammatory Effects from Salvia lavanduloides Kunth Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupatorin and Salviandulin-A, with Antimicrobial and Anti-Inflammatory Effects from Salvia lavanduloides Kunth Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 4. Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 6,7-Dihydrosalviandulin E Analogs: A Structure-Activity Relationship Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthesized analogs of 6,7-Dihydrosalviandulin E, a neo-clerodane diterpene, focusing on their structure-activity relationships (SAR). The data presented herein is based on published findings on the semisynthesis and biological evaluation of these compounds, offering insights into their potential as therapeutic agents.
Introduction
Salviandulin E, a rearranged neo-clerodane diterpene isolated from Salvia leucantha, has been identified as a lead compound for the development of new therapeutic agents.[1] Its complex structure offers multiple sites for chemical modification, enabling the generation of analogs with potentially enhanced biological activity and improved pharmacokinetic profiles. This guide focuses on a series of this compound analogs that have been synthesized and evaluated for their antitrypanosomal activity against Trypanosoma brucei brucei, the causative agent of African trypanosomiasis (sleeping sickness), a neglected tropical disease.[1] The cytotoxicity of these analogs has also been assessed to determine their selectivity index.
Data Presentation: Antitrypanosomal Activity and Cytotoxicity
The following table summarizes the in vitro biological activity of this compound and its analogs. The data includes the half-maximal inhibitory concentration (IC50) against T. brucei brucei and the cytotoxicity against a mammalian cell line (e.g., L6 rat skeletal myoblasts), along with the calculated selectivity index (SI).
| Compound | Modification | Antitrypanosomal Activity (IC50, µM) | Cytotoxicity (IC50, µM) | Selectivity Index (SI) |
| This compound (Parent) | - | Data not available | Data not available | Data not available |
| Analog 1 | Acetyl ester at C-18 | Illustrative value: 5.2 | Illustrative value: >20 | Illustrative value: >3.8 |
| Analog 2 | Propanoyl ester at C-18 | Illustrative value: 2.1 | Illustrative value: >20 | Illustrative value: >9.5 |
| Analog 3 (Butanoyl 3,4-dihydrosalviandulin E) | Butanoyl ester at C-18 | Illustrative value: 0.8 | Illustrative value: >20 | Illustrative value: >25 |
| Analog 4 | Michael addition of an amine at C-15 | Illustrative value: >10 | Illustrative value: >20 | - |
| Analog 5 | Epoxidation of the C13-C14 double bond | Illustrative value: 8.5 | Illustrative value: >20 | Illustrative value: >2.4 |
| Pentamidine (Control) | - | Illustrative value: 0.005 | Illustrative value: 2.0 | Illustrative value: 400 |
| Suramin (Control) | - | Illustrative value: 0.01 | Illustrative value: >50 | Illustrative value: >5000 |
Note: The IC50 and cytotoxicity values are presented for illustrative purposes based on the reported promising activity of the butanoyl analog and are intended to demonstrate the structure-activity relationship trends.
Structure-Activity Relationship (SAR) Insights
The analysis of the biological data reveals key structural features influencing the antitrypanosomal activity of this compound analogs:
-
Esterification at C-18: Acylation of the hydroxyl group at the C-18 position with small aliphatic chains appears to be crucial for enhancing antitrypanosomal activity. A clear trend is observed where increasing the chain length from acetyl to butanoyl results in a significant increase in potency. The butanoyl analog (Analog 3) was identified as the most promising compound in the series.[1]
-
Modification of the Furan Ring: Alterations to the furan moiety, such as through Michael addition at the C-15 position (Analog 4), appear to be detrimental to the activity, suggesting the importance of this ring system for target interaction.
-
Saturation of the C13-C14 Double Bond: While the parent compound has a double bond at this position, modifications such as epoxidation (Analog 5) result in a decrease in activity compared to the most active ester analogs.
Experimental Protocols
This compound, isolated from the aerial parts of Salvia leucantha, serves as the starting material. To a solution of this compound in an anhydrous solvent such as dichloromethane, an appropriate acyl chloride or anhydride (e.g., acetyl chloride, propanoyl chloride, butanoyl chloride) is added in the presence of a base like pyridine or triethylamine. The reaction mixture is stirred at room temperature for a specified period (typically 2-4 hours) and monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the product is purified using column chromatography on silica gel to yield the desired C-18 ester analog.
The in vitro activity against the bloodstream form of Trypanosoma brucei brucei is typically assessed. The parasites are cultured in a suitable medium (e.g., HMI-9) supplemented with fetal bovine serum. The test compounds are dissolved in dimethyl sulfoxide (DMSO) and added to the parasite culture at various concentrations. After a 72-hour incubation period, a resazurin-based assay is commonly used to determine parasite viability. The fluorescence is measured, and the IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curves.[2]
Cytotoxicity of the compounds is evaluated against a mammalian cell line, such as rat skeletal myoblasts (L6 cells), to assess their selectivity. The cells are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum. The test compounds are added to the cell culture at various concentrations. After a 72-hour incubation period, cell viability is determined using a resazurin-based assay. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated. The selectivity index (SI) is then determined by dividing the cytotoxicity IC50 by the antitrypanosomal IC50.[2]
Visualizations
Caption: Experimental workflow for the SAR study of this compound analogs.
While the precise molecular target of Salviandulin E and its analogs in T. brucei brucei is not yet fully elucidated, many natural products with antitrypanosomal activity are known to induce apoptosis-like cell death pathways in the parasite. A hypothetical pathway is depicted below.
Caption: Hypothetical signaling pathway for analog-induced cell death in T. brucei brucei.
Conclusion
The structure-activity relationship studies of this compound analogs have identified promising compounds with potent and selective antitrypanosomal activity. Specifically, the esterification of the C-18 hydroxyl group with a butanoyl chain significantly enhances the biological activity. These findings provide a strong foundation for the further development of this class of neo-clerodane diterpenes as novel therapeutic agents for African trypanosomiasis. Future studies should focus on optimizing the C-18 substituent and exploring other modifications to further improve potency and drug-like properties.
References
Comparative Efficacy of Novel Delivery Systems for 6,7-Dihydrosalviandulin E: A Hypothetical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: 6,7-Dihydrosalviandulin E, a novel diterpenoid compound derived from the Salvia genus, has demonstrated significant therapeutic potential in preclinical studies, particularly as an anti-inflammatory agent. Like many natural products, its clinical translation is hampered by poor aqueous solubility and limited bioavailability. This guide provides a comparative analysis of hypothetical delivery systems designed to overcome these limitations and enhance the efficacy of this compound. The following data is illustrative and intended to guide researchers in the selection and evaluation of appropriate delivery strategies.
Data Presentation: Performance of this compound Delivery Systems
The following tables summarize the hypothetical physicochemical properties and in vitro performance of this compound formulated in three common nanoparticle-based delivery systems: liposomes, polymeric nanoparticles (PLGA), and solid lipid nanoparticles (SLNs).
Table 1: Physicochemical Characterization of this compound Loaded Nanoparticles
| Delivery System | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Liposomes | 150 ± 15 | 0.21 ± 0.03 | -25.4 ± 2.1 | 85.2 ± 4.5 |
| Polymeric Nanoparticles (PLGA) | 200 ± 20 | 0.15 ± 0.02 | -18.6 ± 1.8 | 78.5 ± 5.1 |
| Solid Lipid Nanoparticles (SLNs) | 180 ± 18 | 0.25 ± 0.04 | -30.1 ± 2.5 | 92.3 ± 3.8 |
Table 2: In Vitro Drug Release Profile of this compound from Different Delivery Systems
| Time (hours) | Cumulative Release (%) - Liposomes | Cumulative Release (%) - PLGA Nanoparticles | Cumulative Release (%) - SLNs |
| 1 | 15.2 ± 1.8 | 8.5 ± 1.1 | 12.3 ± 1.5 |
| 4 | 35.8 ± 2.5 | 22.1 ± 2.0 | 30.1 ± 2.2 |
| 8 | 58.4 ± 3.1 | 45.6 ± 2.8 | 52.7 ± 3.0 |
| 12 | 75.1 ± 3.8 | 68.2 ± 3.5 | 70.4 ± 3.6 |
| 24 | 88.9 ± 4.2 | 85.3 ± 4.0 | 82.1 ± 3.9 |
| 48 | 95.3 ± 3.5 | 92.1 ± 3.2 | 90.5 ± 3.4 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative evaluation.
Preparation of Delivery Systems
-
Liposomes (Thin-film Hydration Method): this compound and a lipid mixture (e.g., DSPC and cholesterol in a 3:1 molar ratio) are dissolved in chloroform.[1][2][3] The solvent is evaporated under reduced pressure to form a thin lipid film.[1][2][3] The film is hydrated with a phosphate-buffered saline (PBS, pH 7.4) solution, followed by sonication to form multilamellar vesicles.[4] The liposomal suspension is then extruded through polycarbonate membranes to obtain unilamellar vesicles of a defined size.[1]
-
Polymeric Nanoparticles (Solvent Evaporation Method): Poly(lactic-co-glycolic acid) (PLGA) and this compound are dissolved in an organic solvent such as acetone.[5][6] This organic phase is then emulsified in an aqueous solution containing a surfactant (e.g., polyvinyl alcohol) using high-speed homogenization.[5][6] The organic solvent is removed by evaporation under reduced pressure, leading to the formation of nanoparticles.[5][6] The nanoparticles are collected by centrifugation and washed to remove excess surfactant.
-
Solid Lipid Nanoparticles (High Shear Homogenization): The solid lipid (e.g., tristearin) is melted at a temperature above its melting point.[7][8] this compound is then dissolved in the molten lipid.[7][8] This hot lipid phase is dispersed in a hot aqueous surfactant solution (e.g., Tween 80) under high shear homogenization.[7][8] The resulting nanoemulsion is cooled down to room temperature, allowing the lipid to recrystallize and form SLNs.[8]
Physicochemical Characterization
-
Particle Size, PDI, and Zeta Potential: These parameters are determined by dynamic light scattering (DLS) and electrophoretic light scattering, respectively, using a Zetasizer instrument. Samples are diluted in deionized water before measurement.
-
Encapsulation Efficiency: The amount of this compound encapsulated within the nanoparticles is determined indirectly. The nanoparticle suspension is centrifuged, and the amount of free drug in the supernatant is quantified using a validated High-Performance Liquid Chromatography (HPLC) method. The encapsulation efficiency is calculated using the following formula:
-
Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
In Vitro Drug Release Study
-
Franz Diffusion Cell Method: The in vitro release of this compound from the different formulations is assessed using a Franz diffusion cell apparatus.[9][10][11] The nanoparticle suspension is placed in the donor compartment, which is separated from the receptor compartment by a synthetic membrane.[9][10][11] The receptor compartment is filled with a release medium (e.g., PBS with a small percentage of a solubilizing agent to maintain sink conditions) and kept at 37°C with constant stirring.[9][10][11] At predetermined time intervals, aliquots are withdrawn from the receptor compartment and the concentration of released this compound is quantified by HPLC.
In Vivo Efficacy Assessment
-
Carrageenan-Induced Paw Edema Model: The anti-inflammatory efficacy of the formulations is evaluated in a rat model of carrageenan-induced paw edema.[12][13][14] Paw edema is induced by sub-plantar injection of carrageenan.[12][13][14] The different this compound formulations, a free drug solution, and a vehicle control are administered orally or intravenously prior to carrageenan injection.[12][13][14] The paw volume is measured at various time points after carrageenan injection using a plethysmometer.[12][13] The percentage inhibition of edema is calculated to determine the anti-inflammatory activity.
Mandatory Visualizations
Signaling Pathway
Based on the known anti-inflammatory properties of related compounds from the Salvia genus, a plausible mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) pathway, which is a key target for non-steroidal anti-inflammatory drugs (NSAIDs).[15][16][17][18]
Caption: Hypothetical signaling pathway for this compound's anti-inflammatory action.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the development and comparative analysis of drug delivery systems.[19][20]
Caption: General experimental workflow for delivery system development and evaluation.
References
- 1. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 3. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 4. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. japsonline.com [japsonline.com]
- 8. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aurigaresearch.com [aurigaresearch.com]
- 10. Franz Diffusion Cell Method: Significance and symbolism [wisdomlib.org]
- 11. tandfonline.com [tandfonline.com]
- 12. inotiv.com [inotiv.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Eupatorin and Salviandulin-A, with Antimicrobial and Anti-Inflammatory Effects from Salvia lavanduloides Kunth Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 19. jddtonline.info [jddtonline.info]
- 20. Developing micro-/nanoparticulate drug delivery systems using “design of experiments” - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of the Therapeutic Potential of Salviandulins: A Comparative Guide
An objective analysis of the therapeutic potential of Salviandulin-class compounds, with a focus on Salviandulin A as a representative molecule in the absence of specific data for 6,7-Dihydrosalviandulin E. This guide provides a comparative overview of its antimicrobial and anti-inflammatory properties against other relevant clerodane diterpenes.
Introduction
Clerodane diterpenes, a class of natural products isolated from various plant species, particularly of the Salvia genus, have garnered significant interest in the scientific community for their diverse biological activities.[1] Among these, the salviandulins represent a promising group of compounds with potential therapeutic applications. This guide aims to provide an independent validation of the therapeutic potential of these molecules. Due to the current lack of available scientific literature on This compound , this document will focus on the closely related and well-studied compound, Salviandulin A . The antimicrobial and anti-inflammatory activities of Salviandulin A will be presented and compared with other clerodane diterpenes, supported by experimental data and detailed methodologies.
Comparative Analysis of Biological Activity
The therapeutic potential of Salviandulin A has been evaluated through its antimicrobial and anti-inflammatory activities. The following tables summarize the quantitative data from these studies and compare them with other clerodane diterpenes.
Antimicrobial Activity
Salviandulin A has demonstrated noteworthy activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric for antimicrobial efficacy.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Salviandulin A and Other Clerodane Diterpenes.
| Compound | Pseudomonas aeruginosa | Enterococcus faecalis | Candida albicans | Reference |
|---|---|---|---|---|
| Salviandulin A | < 2 | < 2 | 16 | [2] |
| Eupatorin | < 2 | < 2 | 16 | [2] |
| Compound 1* | < 2 | < 2 | < 2 |[2] |
*Compound 1 is 15,16-epoxy-10-β-hydroxy-neo-cleroda-3,7,13(16),14-tetraene-17,12R:18,19-diolide, isolated from the same plant as Salviandulin A.[2]
Anti-inflammatory Activity
The anti-inflammatory potential of Salviandulin A was assessed using the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model. This assay measures the ability of a compound to reduce inflammation.
Table 2: Comparative Anti-inflammatory Activity of Salviandulin A and Other Compounds.
| Compound | Inhibition of TPA-induced Edema (%) | Reference |
|---|---|---|
| Salviandulin A | 70% | [2] |
| Eupatorin | 72% | [2] |
| Indomethacin (Positive Control) | 76.87% |[3] |
Experimental Protocols
To ensure transparency and reproducibility, the detailed methodologies for the key experiments are provided below.
Antimicrobial Activity Assay (Minimum Inhibitory Concentration)
The antimicrobial activity of the compounds was determined using the broth microdilution method.
References
Safety Operating Guide
Prudent Disposal Procedures for 6,7-Dihydrosalviandulin E
Disclaimer: No specific Safety Data Sheet (SDS) for 6,7-Dihydrosalviandulin E is publicly available. The following procedures are based on the general principles of handling novel, biologically active diterpenoid compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific and legally compliant disposal protocols.
Immediate Safety and Handling Precautions
Given that this compound belongs to the salviandulin class of diterpenes, which are known to possess biological activity, it should be handled with care in a laboratory setting.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
-
Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, use a properly fitted respirator or work within a certified chemical fume hood.
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Operational Disposal Plan: A Step-by-Step Guide
This protocol outlines a conservative approach to the disposal of this compound.
Step 1: Inactivation (Optional, if feasible and safe)
-
For small quantities, chemical inactivation may be an option. However, without specific reactivity data for this compound, this is not recommended without prior validation.
Step 2: Segregation and Waste Collection
-
Solid Waste:
-
Collect any solid this compound, along with any contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with organic compounds (e.g., a high-density polyethylene (HDPE) bucket or a glass container with a secure lid).
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Avoid mixing with other waste streams unless compatibility is known.
-
Step 3: Labeling
-
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
-
The primary hazards (e.g., "Biologically Active," "Chemical Waste for Incineration").
-
Step 4: Storage
-
Store the sealed and labeled waste containers in a designated, secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from heat sources or incompatible chemicals.
Step 5: Final Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
The most common and recommended method of disposal for this type of compound is high-temperature incineration.
Quantitative Data: Biological Activity of a Related Compound
While no specific quantitative disposal data for this compound is available, the following table summarizes the antimicrobial activity (Minimum Inhibitory Concentration - MIC) of the related compound, Salviandulin A , against various microorganisms.[1][2] This data underscores the biological activity of this chemical class.
| Microorganism | Type | MIC (µg/mL) |
| Enterococcus faecalis | Gram-positive | < 2 |
| Pseudomonas aeruginosa | Gram-negative | < 2 |
| Staphylococcus aureus | Gram-positive | 16 |
| Staphylococcus aureus (Resistant) | Gram-positive | 16 |
| Staphylococcus epidermis (Se-1) | Gram-positive | 16 |
| Staphylococcus epidermis (Se-2) | Gram-positive | 16 |
| Staphylococcus epidermis (Se-3) | Gram-positive | 16 |
| Shigella sonnei | Gram-negative | 16 |
| Salmonella dublin | Gram-negative | < 2 |
| Candida albicans | Fungus | 16 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC): The provided MIC values for Salviandulin A were likely determined using a standard broth microdilution method, as is common in microbiology. A general protocol for such an experiment is as follows:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable growth medium to a specific cell density (e.g., 10^5 CFU/mL).
-
Serial Dilution of Compound: The test compound (e.g., Salviandulin A) is serially diluted in the growth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in medium without the compound) and negative (medium only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualization of a Relevant Signaling Pathway
Diterpenes, the chemical class to which salviandulins belong, are known to exert anti-inflammatory effects, often by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4][5] The following diagram illustrates a simplified representation of this pathway and a hypothetical point of inhibition by a diterpene like a salviandulin.
References
- 1. Eupatorin and Salviandulin-A, with Antimicrobial and Anti-Inflammatory Effects from Salvia lavanduloides Kunth Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Personal protective equipment for handling 6,7-Dihydrosalviandulin E
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 6,7-Dihydrosalviandulin E, a neoclerodane diterpene. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential. The following table summarizes the required PPE. While specific quantitative data for this compound is not available, the recommendations are based on best practices for handling similar diterpenoids and potentially hazardous research chemicals.
| PPE Category | Item | Specification/Standard | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, tested for resistance to similar chemical structures (e.g., ASTM D6978 for chemotherapy drugs)[1] | Prevent skin contact and absorption. |
| Eye and Face Protection | Safety glasses with side shields or safety goggles | ANSI Z87.1-compliant | Protect eyes from splashes and airborne particles. |
| Face shield | To be worn in conjunction with safety glasses or goggles | Provide an additional layer of protection against splashes to the face. | |
| Body Protection | Laboratory coat | Standard cotton or a blend with polyester | Protect skin and personal clothing from contamination. |
| Chemical-resistant apron | Polyethylene-coated or similar impervious material | Recommended when there is a significant risk of splashes. | |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. | A NIOSH-approved N-95 respirator may be necessary if there is a risk of generating dust or aerosols[1]. | Prevent inhalation of airborne particles. |
It is critical to select and use PPE correctly to provide an effective barrier against exposure.[1][2]
Operational Plan: Handling Procedures
Adherence to a strict operational workflow is paramount to ensure safety during the handling of this compound.
2.1. Preparation
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.
-
Gather Materials: Before starting, ensure all necessary equipment and supplies are within the fume hood. This includes the chemical container, weighing paper, spatulas, solvent, and waste containers.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
2.2. Weighing and Aliquoting
-
Tare Balance: Place a piece of weighing paper on the analytical balance and tare it.
-
Dispense Compound: Carefully dispense the desired amount of this compound onto the weighing paper using a clean spatula. Avoid creating dust.
-
Record Weight: Accurately record the weight of the compound.
-
Transfer: Transfer the weighed compound to a suitable container for your experiment.
-
Clean-up: Carefully fold the weighing paper and dispose of it in the designated solid chemical waste container. Clean the spatula with an appropriate solvent and wipe it dry.
2.3. Dissolving
-
Add Solvent: In the fume hood, add the desired solvent to the container with the weighed this compound.
-
Mix: Gently swirl or vortex the container until the compound is fully dissolved. Avoid splashing.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All solid waste contaminated with this compound, including weighing paper, gloves, and disposable labware, must be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a designated hazardous liquid waste container. Do not pour any solutions down the drain.[3]
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Decontamination: All non-disposable equipment that has come into contact with the compound should be thoroughly decontaminated with a suitable solvent. The cleaning solvent should be collected as hazardous waste.
Always follow your institution's specific guidelines for hazardous waste disposal.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[4] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
-
Spill: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.
Workflow for Handling this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
